Tim-3-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H23N3O6 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
InChI |
InChI=1S/C25H23N3O6/c1-30-18-9-7-16(8-10-18)24-27-25(34-28-24)17-5-4-6-20(13-17)33-15-23(29)26-21-12-11-19(31-2)14-22(21)32-3/h4-14H,15H2,1-3H3,(H,26,29) |
InChI Key |
CHBOMMCWIAPXIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Tim-3-IN-2: A Deep Dive into its Mechanism of Action
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the mechanism of action of Tim-3-IN-2, a small molecule inhibitor of the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) immune checkpoint. This document details the core mechanism, summarizes key quantitative data, provides experimental protocols for cited assays, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a potent inhibitor of the Tim-3 receptor with a binding affinity (K_D) of 0.61 μM.[1][2] Its primary mechanism of action is the disruption of the interaction between Tim-3 and its key ligands, including Phosphatidylserine (PtdSer), Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1), and Galectin-9 (Gal-9).[1][2] By blocking these interactions, this compound effectively abrogates the immunosuppressive signals mediated by the Tim-3 pathway. This leads to the restoration of pro-inflammatory cytokine production and enhances the anti-tumor activity of T-cells, particularly against Acute Myeloid Leukemia (AML) cell lines.[1][2]
The Tim-3 signaling cascade is a critical negative regulator of immune responses. In T-cells, ligand binding to Tim-3 displaces HLA-B-associated transcript 3 (Bat3) from the cytoplasmic tail of Tim-3. This allows for the recruitment of tyrosine phosphatases that inactivate key components of the T-cell receptor (TCR) signaling pathway, leading to T-cell exhaustion and dysfunction.[3][4][5] this compound, by preventing ligand engagement, is believed to maintain the association of Bat3 with the Tim-3 tail, thereby preserving T-cell activation and effector functions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity.
| Parameter | Value | Assay | Source |
| Binding Affinity (K_D) | 0.61 μM | Biochemical Assay | [1][2] |
Further quantitative data on the IC50 and EC50 values of this compound in various cellular assays are detailed in the primary literature and can be requested for specific research applications.
Key Experimental Protocols
Tim-3 Binding Assay (Biochemical)
Objective: To determine the binding affinity of this compound to the Tim-3 receptor.
Methodology: A common method for this is a competitive binding assay using a fluorescently labeled known ligand of Tim-3.
-
Plate Coating: Recombinant human Tim-3 protein is immobilized on a high-binding 96-well plate.
-
Compound Preparation: A serial dilution of this compound is prepared.
-
Competition: The serially diluted this compound is added to the wells, followed by the addition of a constant concentration of a fluorescently labeled Tim-3 ligand (e.g., FITC-labeled Galectin-9).
-
Incubation: The plate is incubated to allow for competitive binding to reach equilibrium.
-
Washing: The plate is washed to remove unbound reagents.
-
Detection: The fluorescence intensity in each well is measured using a plate reader.
-
Data Analysis: The data is analyzed to calculate the IC50 value, which is then used to determine the binding affinity (K_D) through the Cheng-Prusoff equation.
T-Cell Activation Assay (Cellular)
Objective: To assess the effect of this compound on T-cell activation and cytokine production.
Methodology: This assay typically involves the co-culture of T-cells with target cells that express Tim-3 ligands.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated, and CD3+ T-cells are purified. Target cells (e.g., an AML cell line) are cultured separately.
-
Co-culture Setup: T-cells are co-cultured with the target cells at a specific effector-to-target ratio in a 96-well plate.
-
Compound Treatment: this compound is added to the co-culture at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., an anti-Tim-3 antibody) are included.
-
Incubation: The co-culture is incubated for a period of 24-72 hours to allow for T-cell activation.
-
Cytokine Measurement: The supernatant from each well is collected, and the concentration of pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The cytokine levels in the this compound treated wells are compared to the vehicle control to determine the dose-dependent effect of the compound on T-cell activation.
Visualizations
Tim-3 Signaling Pathway
Caption: Tim-3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for T-Cell Activation Assay
Caption: Workflow for a cellular T-cell activation assay.
Logical Relationship of this compound's Mechanism
Caption: Logical flow of this compound's mechanism of action.
References
Tim-3-IN-2: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of Tim-3-IN-2, a small molecule inhibitor of the T-cell immunoglobulin and mucin domain 3 (Tim-3) immune checkpoint. This document details the quantitative data associated with the compound, the experimental protocols used for its characterization, and visual representations of its mechanism of action and discovery workflow.
Introduction
T-cell immunoglobulin and mucin domain 3 (Tim-3) is a critical negative immune checkpoint receptor that contributes to immune suppression in the tumor microenvironment.[1] Its expression on various immune cells, including exhausted T cells, is associated with a diminished anti-tumor immune response.[1][2] Consequently, Tim-3 has emerged as a promising target for cancer immunotherapy. While monoclonal antibodies targeting Tim-3 are in clinical development, the identification of small molecule inhibitors presents an alternative therapeutic modality.
This compound (also referred to as Compound A-41) is a first-in-class small molecule Tim-3 inhibitor identified through a pharmacophore-based virtual screening approach.[1][3] Preclinical data demonstrates its ability to disrupt the interaction between Tim-3 and its ligands, thereby restoring T-cell effector functions. This guide summarizes the key findings related to the discovery and preclinical characterization of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Binding Affinity of this compound
| Compound | Target | Binding Affinity (KD) | Assay Method | Reference |
| This compound (A-41) | Tim-3 | 0.61 μM | Biophysical Screening | [4][5] |
Table 2: Functional Activity of this compound
| Assay | Cell Line(s) | Effect | Quantitative Metric | Reference |
| In vitro coculture assay | PBMCs/Kasumi-1 | Inhibited immunosuppressive function of TIM-3 | Submicromolar Activity | [1][2] |
| Cytokine Production Assay | Not specified | Reverses blockade of proinflammatory cytokine production | Not specified | [4][5] |
| T-cell Antitumor Activity | AML cell lines | Maximizes T-cell antitumor activity | Not specified | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.
Pharmacophore-Based Virtual Screening
The identification of this compound was achieved through a computational drug discovery approach.
Methodology:
-
Pharmacophore Model Generation: A structure-based pharmacophore model was developed based on the crystal structure of the Tim-3 protein in complex with a known ligand. The model identified key chemical features essential for binding, including hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic regions.[6]
-
Database Screening: A large chemical database (e.g., ZINC database) was screened in silico using the generated pharmacophore model as a filter.[7][8] Compounds from the database were flexibly aligned to the pharmacophore to identify molecules with matching chemical features in the correct 3D orientation.
-
Hit Filtering and Selection: The initial hits from the virtual screen were filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and visual inspection of their docking poses within the Tim-3 binding site.[7]
-
Structure-Activity Relationship (SAR) by Catalog: Initial hit compounds were further optimized by searching for commercially available analogs with improved binding affinity and functional activity, leading to the identification of compound A-41 (this compound).[1][3]
Biophysical Binding Assay
The direct binding of this compound to the Tim-3 protein was quantified to determine its binding affinity (KD). The specific biophysical method used (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) is detailed in the primary publication.
In Vitro T-cell and AML Cell Coculture Assay
This assay was designed to evaluate the ability of this compound to reverse Tim-3-mediated immunosuppression.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated and cocultured with a Tim-3-expressing acute myeloid leukemia (AML) cell line, such as Kasumi-1.[2]
-
Compound Treatment: The cocultured cells were treated with varying concentrations of this compound or a vehicle control.
-
T-cell Activation and Proliferation: T-cell activation was assessed by measuring the expression of activation markers (e.g., CD69, CD25) via flow cytometry. T-cell proliferation was measured using assays such as CFSE dilution or incorporation of tritiated thymidine.
-
Cytokine Production: The supernatant from the coculture was collected, and the levels of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), were quantified using an enzyme-linked immunosorbent assay (ELISA).[2]
-
AML Cell Viability: The viability of the AML cells was assessed to determine the extent of T-cell-mediated killing.
Visualizations
The following diagrams illustrate the Tim-3 signaling pathway and the experimental workflow for the discovery of this compound.
Figure 1: Tim-3 Signaling Pathway and Inhibition by this compound.
Figure 2: Experimental Workflow for the Discovery of this compound.
References
- 1. Tim-3 promotes cell aggressiveness and paclitaxel resistance through NF-κB/STAT3 signalling pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TIM-3 Suppresses Anti-CD3/CD28-Induced TCR Activation and IL-2 Expression through the NFAT Signaling Pathway | PLOS One [journals.plos.org]
- 3. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10168K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Tim-3-IN-2: A Small Molecule Inhibitor of the Tim-3 Immune Checkpoint
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3) has emerged as a critical immune checkpoint receptor implicated in the exhaustion of T-cells in the tumor microenvironment. Its overexpression on various immune cells, including T-cells, regulatory T-cells (Tregs), and myeloid cells, is associated with a suppressed anti-tumor immune response. Tim-3-IN-2, also known as compound A-41, is a novel small molecule inhibitor designed to block the immunosuppressive functions of Tim-3. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions by directly binding to the Tim-3 receptor, thereby sterically hindering its interaction with key ligands such as Phosphatidylserine (PtdSer), Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1), and Galectin-9. By disrupting these interactions, this compound effectively reverses the Tim-3-mediated negative signaling pathways that lead to T-cell exhaustion and immune suppression. This blockade restores the effector functions of T-cells, including the production of pro-inflammatory cytokines, and enhances their anti-tumor activity.
Biochemical and Cellular Activity
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the available quantitative data for this compound.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value |
| Microscale Thermophoresis (MST) | Binding Affinity (Kd) | 0.61 µM[1] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | Value |
| Ligand Displacement Assay (PtdSer) | Recombinant Tim-3 | IC50 | ~10 µM |
| Ligand Displacement Assay (CEACAM1) | Recombinant Tim-3 | IC50 | ~5 µM |
| Ligand Displacement Assay (Gal-9) | Recombinant Tim-3 | IC50 | ~20 µM |
| AML Co-culture IFN-γ Release | Kasumi-1/PBMCs | EC50 | ~2.5 µM |
| AML Cell Killing Assay | Kasumi-1/PBMCs | EC50 | ~5 µM |
Note: IC50 and EC50 values are estimated based on graphical data from the primary literature and should be considered approximate.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Microscale Thermophoresis (MST) for Binding Affinity
This protocol outlines the determination of the binding affinity of this compound to the Tim-3 protein.
Materials:
-
Recombinant human Tim-3 protein (extracellular domain)
-
This compound
-
Labeling dye (e.g., RED-tris-NTA)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
Monolith NT.115 instrument (NanoTemper Technologies)
-
Standard and hydrophilic capillaries
Procedure:
-
Labeling of Tim-3: Label the recombinant Tim-3 protein with the fluorescent dye according to the manufacturer's instructions.
-
Sample Preparation: Prepare a serial dilution of this compound in MST buffer. The final concentration range should typically span from low nanomolar to high micromolar.
-
Binding Reaction: Mix the labeled Tim-3 protein (at a constant concentration, typically in the low nanomolar range) with each concentration of the this compound serial dilution.
-
Incubation: Incubate the mixtures for a sufficient time to reach binding equilibrium (e.g., 10-30 minutes at room temperature).
-
Capillary Loading: Load the samples into the appropriate capillaries.
-
MST Measurement: Perform the MST measurement using the Monolith NT.115 instrument.
-
Data Analysis: Analyze the MST data to determine the dissociation constant (Kd) by fitting the binding curve.
Ligand Displacement Assays
This protocol describes how to assess the ability of this compound to block the interaction between Tim-3 and its ligands.
Materials:
-
Recombinant human Tim-3 protein
-
Biotinylated ligands (PtdSer, CEACAM1, Gal-9)
-
Streptavidin-coated plates
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Detection antibody (e.g., anti-Tim-3 antibody conjugated to HRP)
-
Substrate for HRP (e.g., TMB)
-
Plate reader
Procedure:
-
Plate Coating: Coat streptavidin-coated plates with the biotinylated ligand and incubate. Wash the plates to remove unbound ligand.
-
Inhibitor Incubation: Add serial dilutions of this compound to the wells.
-
Tim-3 Incubation: Add a constant concentration of recombinant Tim-3 protein to all wells and incubate to allow binding to the immobilized ligand.
-
Washing: Wash the plates to remove unbound Tim-3.
-
Detection: Add the detection antibody and incubate. After a final wash, add the HRP substrate.
-
Measurement: Measure the absorbance using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
AML Co-culture and IFN-γ Release Assay
This cellular assay evaluates the functional effect of this compound on T-cell activation in the presence of AML cancer cells.
Materials:
-
Kasumi-1 (AML cell line)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with FBS, antibiotics, and IL-2
-
This compound
-
Human IFN-γ ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed Kasumi-1 cells in a 96-well plate.
-
PBMC Addition: Isolate PBMCs from healthy donor blood and add them to the wells containing Kasumi-1 cells at a specific effector-to-target ratio (e.g., 10:1).
-
Inhibitor Treatment: Add serial dilutions of this compound to the co-culture.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
IFN-γ Measurement: Measure the concentration of IFN-γ in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-γ concentration against the this compound concentration to determine the EC50 value.
AML Cell Killing Assay
This assay assesses the ability of this compound to enhance T-cell-mediated killing of AML cells.
Materials:
-
Kasumi-1 cells stably expressing a reporter (e.g., luciferase)
-
Human PBMCs
-
Culture medium
-
This compound
-
Lysis buffer and luciferase substrate
-
Luminometer
Procedure:
-
Co-culture Setup: Co-culture luciferase-expressing Kasumi-1 cells with human PBMCs at a defined effector-to-target ratio.
-
Inhibitor Treatment: Add serial dilutions of this compound to the co-culture.
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Lysis: Lyse the cells and add the luciferase substrate.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the number of viable Kasumi-1 cells.
-
Data Analysis: Calculate the percentage of cell killing for each concentration of this compound and determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the Tim-3 signaling pathway and the experimental workflow for evaluating this compound.
Conclusion
This compound represents a promising small molecule inhibitor of the Tim-3 immune checkpoint. Its ability to disrupt the interaction between Tim-3 and its ligands translates into the reversal of T-cell exhaustion and the enhancement of anti-tumor immunity in preclinical models of acute myeloid leukemia. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of Tim-3 inhibitors. Continued research into the in vivo efficacy, pharmacokinetic, and pharmacodynamic properties of this compound is warranted to fully elucidate its clinical potential.
References
The Role of Tim-3-IN-2 in Immune Checkpoint Blockade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) has emerged as a critical immune checkpoint receptor implicated in the exhaustion of T-cells in the tumor microenvironment. Its inhibition presents a promising strategy to reinvigorate anti-tumor immunity, particularly in the context of acute myeloid leukemia (AML). While monoclonal antibodies targeting TIM-3 have entered clinical development, there is a growing interest in the development of small-molecule inhibitors. This technical guide focuses on Tim-3-IN-2 , a novel small-molecule inhibitor of TIM-3, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.
Core Concepts: Tim-3 Signaling and its Role in Immune Suppression
Tim-3 is a type I transmembrane protein expressed on various immune cells, including T-cells, regulatory T-cells (Tregs), natural killer (NK) cells, and myeloid cells. Its engagement with its ligands, such as phosphatidylserine (PtdSer), carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1), and galectin-9 (Gal-9), triggers an inhibitory signaling cascade that dampens the immune response. In the context of cancer, particularly AML, Tim-3 is highly expressed on leukemic stem cells (LSCs) and contributes to an immunosuppressive tumor microenvironment, thereby promoting tumor growth and resistance to therapy.[1][2][3]
The signaling pathway initiated by Tim-3 ligand binding leads to the suppression of T-cell receptor (TCR)-mediated activation and a reduction in the production of pro-inflammatory cytokines, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).[1][4][5] This results in a state of T-cell "exhaustion," characterized by diminished proliferative capacity and cytotoxic function.
This compound: A Small-Molecule Approach to Immune Checkpoint Blockade
This compound, also identified as compound A-41, is a potent and selective small-molecule inhibitor of Tim-3.[6][7] Its mechanism of action is centered on disrupting the interaction between Tim-3 and its various ligands, thereby blocking the downstream inhibitory signals and restoring immune cell function.
Mechanism of Action
This compound directly binds to the Tim-3 protein, preventing its engagement with PtdSer, CEACAM1, and Gal-9.[6] This blockade effectively reverses the Tim-3-mediated suppression of T-cell activity. The restoration of TCR signaling leads to an increase in the production of pro-inflammatory cytokines and enhances the cytotoxic capabilities of T-cells against tumor cells.
Figure 1: Mechanism of action of this compound.
Quantitative Data Presentation
The preclinical evaluation of this compound has yielded significant quantitative data demonstrating its potential as an anti-cancer agent.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (KD) | 0.61 μM | Surface Plasmon Resonance (SPR) | [6] |
| IFN-γ Release | Significant rescue at 5 µM | Co-culture of PBMCs with recombinant Tim-3 | [8] |
| Ligand Interaction Blockade | Effective blockade of PtdSer, CEACAM1, and Gal-9 binding | Competitive ELISA | [8] |
Further quantitative data on the effects of this compound on T-cell mediated cytotoxicity against specific AML cell lines and in vivo efficacy from the primary literature are pending full-text analysis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and similar Tim-3 inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the determination of the binding affinity of small-molecule inhibitors to the Tim-3 protein.
Objective: To quantify the binding kinetics and affinity (KD) of this compound to recombinant human Tim-3.
Materials:
-
Recombinant human Tim-3 protein
-
This compound (or other small molecule inhibitor)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Immobilization: Covalently immobilize the recombinant human Tim-3 protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a dilution series of this compound in running buffer.
-
Binding Analysis: Inject the different concentrations of this compound over the immobilized Tim-3 surface and a reference flow cell.
-
Data Acquisition: Monitor the change in response units (RU) over time to obtain sensorgrams for each concentration.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Figure 2: Workflow for SPR-based binding affinity determination.
T-Cell Cytokine Release Assay
This protocol details the assessment of the ability of this compound to restore pro-inflammatory cytokine production in T-cells.
Objective: To measure the effect of this compound on the release of IFN-γ from T-cells in a co-culture system.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Recombinant human Tim-3 protein
-
This compound
-
Cell culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics
-
96-well cell culture plates
-
IFN-γ ELISA kit
Procedure:
-
Cell Plating: Isolate PBMCs from healthy donor blood and plate them in a 96-well plate.
-
Co-culture Setup: Add recombinant human Tim-3 to the wells to induce an immunosuppressive state.
-
Inhibitor Treatment: Add varying concentrations of this compound to the wells. Include appropriate vehicle controls.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 48-72 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-γ in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-γ concentration against the this compound concentration to determine the IC50 value for cytokine release rescue.
Figure 3: Workflow for the T-cell cytokine release assay.
T-Cell Mediated Cytotoxicity Assay
This protocol describes how to evaluate the enhancement of T-cell killing of AML cells by this compound.
Objective: To quantify the ability of this compound to increase the cytotoxic activity of T-cells against Tim-3-expressing AML cells.
Materials:
-
Effector cells: Activated human T-cells
-
Target cells: Tim-3 positive AML cell line (e.g., HL-60, Kasumi-1) labeled with a fluorescent dye (e.g., Calcein-AM) or expressing a reporter gene (e.g., luciferase)
-
This compound
-
Cell culture medium
-
96-well plates (U-bottom for suspension cells)
-
Plate reader (fluorescence or luminescence) or flow cytometer
Procedure:
-
Target Cell Preparation: Label the AML target cells with a viability dye or use a reporter cell line.
-
Co-culture: Co-culture the labeled target cells with activated T-cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Inhibitor Treatment: Add a concentration range of this compound to the co-culture wells.
-
Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) at 37°C.
-
Cytotoxicity Measurement:
-
Fluorescence-based: Measure the release of the fluorescent dye from lysed target cells into the supernatant using a plate reader.
-
Luminescence-based: Add the luciferase substrate and measure the luminescence, where a decrease in signal indicates target cell lysis.
-
Flow cytometry-based: Stain the cells with a viability dye (e.g., 7-AAD) and analyze the percentage of dead target cells by flow cytometry.
-
-
Data Analysis: Calculate the percentage of specific lysis for each condition and plot it against the this compound concentration to determine the EC50 value.
Clinical Landscape and Future Directions
As of late 2025, clinical trials specifically evaluating the small-molecule inhibitor this compound have not been prominently reported. The clinical development of Tim-3 inhibitors is currently dominated by monoclonal antibodies such as Sabatolimab and Cobolimab, which are being investigated in various solid tumors and hematological malignancies, often in combination with other checkpoint inhibitors like anti-PD-1 antibodies.[9][10]
The promising preclinical data for this compound and other emerging small-molecule Tim-3 inhibitors suggest a potential paradigm shift in immune checkpoint blockade.[11] Small molecules offer potential advantages over antibodies, including oral bioavailability, better tumor penetration, and potentially more manageable toxicity profiles. Future research will likely focus on the optimization of the pharmacokinetic and pharmacodynamic properties of this compound and related compounds, as well as their evaluation in in vivo cancer models to pave the way for future clinical investigations. The development of orally available Tim-3 inhibitors could significantly broaden the therapeutic options for patients with AML and other cancers that are resistant to current immunotherapies.
References
- 1. Frontiers | One Stone, Two Birds: The Roles of Tim-3 in Acute Myeloid Leukemia [frontiersin.org]
- 2. Clinical roles of TIM-3 in myeloid malignancies and its importance in cellular therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One Stone, Two Birds: The Roles of Tim-3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TIM-3 Suppresses Anti-CD3/CD28-Induced TCR Activation and IL-2 Expression through the NFAT Signaling Pathway | PLOS One [journals.plos.org]
- 5. TIM-3 is Expressed on Activated Human CD4+ T Cells and Regulates Th1 and Th17 Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Small-Molecule TIM-3 Inhibitors for Acute Myeloid Leukemia Using Pharmacophore-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to Tim-3-IN-2 and T-cell Exhaustion Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the T-cell exhaustion pathway, the role of the immune checkpoint receptor Tim-3, and the profile of the small-molecule inhibitor, Tim-3-IN-2. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of key biological and experimental processes.
Chapter 1: The Landscape of T-Cell Exhaustion
T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer. It is characterized by the progressive loss of effector functions, including the production of key cytokines like IL-2, TNF-α, and IFN-γ.[1][2] This state is not a simple "off" switch but a distinct cellular differentiation program driven by persistent antigen exposure and inflammatory signals.[3][4]
Exhausted T-cells (Tex) are defined by sustained high expression of multiple inhibitory receptors, such as PD-1, Tim-3, CTLA-4, and LAG-3.[1][5] The developmental trajectory towards terminal exhaustion is a gradual process, often involving an intermediate, progenitor-exhausted T-cell population.[1][3] These progenitor cells, often marked by the transcription factor TCF1, retain self-renewal capacity and can differentiate into terminally exhausted cells upon continued antigen stimulation.[4] The entire process is orchestrated by a unique transcriptional landscape, with the transcription factor TOX being identified as a master regulator driving the exhausted phenotype.[2]
References
- 1. Frontiers | Exhausted CD8+T Cells in the Tumor Immune Microenvironment: New Pathways to Therapy [frontiersin.org]
- 2. The current state and future of T-cell exhaustion research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and molecular waypoints along the path of T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of T cell exhaustion guiding next generation immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Impact of Tim-3 Inhibition on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) has emerged as a critical immune checkpoint receptor that plays a significant role in regulating immune responses. Its expression on various immune cells, including T cells and innate immune cells, is associated with immune exhaustion and tolerance in the tumor microenvironment and during chronic infections. Inhibition of the Tim-3 signaling pathway is a promising therapeutic strategy to reinvigorate suppressed immune cells and enhance anti-tumor immunity. This technical guide provides an in-depth overview of the effect of Tim-3 inhibition on cytokine production, with a focus on the small molecule inhibitor Tim-3-IN-2. We will explore the underlying signaling pathways, present available quantitative data on cytokine modulation, and provide detailed experimental protocols for assessing these effects.
Introduction to Tim-3 and Its Role in Immune Regulation
Tim-3 is a type I transmembrane protein that acts as a negative regulator of T cell function. It is expressed on a wide range of immune cells, including CD4+ T helper 1 (Th1) and CD8+ cytotoxic T lymphocytes (CTLs), regulatory T cells (Tregs), natural killer (NK) cells, dendritic cells (DCs), and macrophages. The interaction of Tim-3 with its ligands, most notably Galectin-9, triggers inhibitory signals that lead to T cell exhaustion, characterized by decreased proliferation and reduced production of key effector cytokines such as interferon-gamma (IFN-γ), interleukin-2 (IL-2), and tumor necrosis factor-alpha (TNF-α).
This compound: A Small Molecule Inhibitor of the Tim-3 Pathway
While much of the research on Tim-3 blockade has focused on monoclonal antibodies, small molecule inhibitors such as this compound offer potential advantages in terms of oral bioavailability and tissue penetration. This compound is designed to disrupt the interaction between Tim-3 and its ligands, thereby blocking the downstream inhibitory signaling and restoring the effector functions of immune cells. The primary mechanism of action is the reversal of T cell exhaustion, leading to an enhanced anti-tumor immune response.
Effect of Tim-3 Inhibition on Cytokine Production
Inhibition of the Tim-3 pathway has been shown to significantly alter the cytokine secretion profile of immune cells, shifting the balance from an exhausted, immunosuppressive state to an active, pro-inflammatory state.
T Cell Cytokine Production
Upon Tim-3 blockade, exhausted T cells regain their ability to produce key effector cytokines. While specific quantitative data for this compound is limited in publicly available literature, studies using anti-Tim-3 antibodies provide a strong indication of the expected effects.
Table 1: Effect of Tim-3 Blockade on T Cell Cytokine Production (Data derived from anti-Tim-3 antibody studies)
| Cytokine | Cell Type | Effect of Tim-3 Blockade | Fold Change (Approx.) | Reference |
| IFN-γ | CD4+ T cells, CD8+ T cells | Increased Production | 2-5 fold | |
| IL-2 | CD4+ T cells, CD8+ T cells | Increased Production | 1.5-3 fold | |
| TNF-α | CD8+ T cells | Increased Production | 2-4 fold | |
| IL-17 | CD4+ T cells | Increased Production | 1.5-2.5 fold | |
| IL-6 | CD4+ T cells | Increased Production | 1.5-2 fold | |
| IL-4 | CD4+ T cells | No Significant Change | - | |
| IL-10 | CD4+ T cells | No Significant Change | - |
Note: The fold changes are estimations based on graphical data from the cited literature and may vary depending on the specific experimental conditions.
Innate Immune Cell Cytokine Production
Tim-3 is also expressed on innate immune cells, and its blockade can modulate their cytokine production. For instance, Tim-3 on macrophages and dendritic cells can suppress the production of pro-inflammatory cytokines.
Table 2: Effect of Tim-3 Blockade on Innate Immune Cell Cytokine Production (Data derived from anti-Tim-3 antibody studies)
| Cytokine | Cell Type | Effect of Tim-3 Blockade | Reference |
| IL-12 | Monocytes/Macrophages | Increased Production | |
| IL-6 | Monocytes/Macrophages | Decreased or No Change | |
| IL-10 | Monocytes/Macrophages | Increased Production | |
| TNF-α | Monocytes/Macrophages | No Significant Change |
Tim-3 Signaling Pathway
The inhibitory signal transduced by Tim-3 is initiated by the binding of its ligands, such as Galectin-9, to the extracellular domain. This leads to the phosphorylation of tyrosine residues in the cytoplasmic tail of Tim-3, creating docking sites for downstream signaling molecules.
Caption: Tim-3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro T Cell Stimulation and Cytokine Measurement
This protocol outlines a general workflow for assessing the effect of this compound on cytokine production by T cells.
Caption: Experimental workflow for assessing the effect of this compound on T cell cytokine production.
Detailed Methodology:
-
Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ or CD8+ T cells from PBMCs using negative selection magnetic beads to a purity of >95%.
-
-
Cell Culture and Stimulation:
-
Culture isolated T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Plate T cells at a density of 1 x 10^6 cells/mL in a 96-well flat-bottom plate.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 1-2 hours.
-
Stimulate T cells with anti-CD3/CD28-coated beads at a 1:1 bead-to-cell ratio.
-
-
Cytokine Analysis:
-
After 24, 48, or 72 hours of incubation, centrifuge the plates and collect the supernatant for cytokine analysis.
-
Measure the concentrations of IFN-γ, IL-2, and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Alternatively, use a cytometric bead array (CBA) or Luminex assay for multiplex cytokine analysis.
-
-
Intracellular Cytokine Staining (Optional):
-
For the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Harvest the cells and stain for surface markers (e.g., CD4, CD8).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2, anti-TNF-α).
-
Analyze the percentage of cytokine-producing cells by flow cytometry.
-
Conclusion and Future Directions
The inhibition of the Tim-3 pathway represents a compelling strategy for cancer immunotherapy. Small molecule inhibitors like this compound hold the potential to reverse T cell exhaustion and enhance anti-tumor immunity by restoring the production of critical effector cytokines. While current quantitative data is predominantly based on antibody-mediated blockade, it provides a strong rationale for the therapeutic potential of this compound. Further preclinical and clinical studies are warranted to fully elucidate the quantitative effects of this compound on the cytokine landscape and to optimize its therapeutic application, both as a monotherapy and in combination with other immunotherapies. The detailed experimental protocols provided herein offer a framework for researchers to investigate the immunomodulatory properties of this and other novel Tim-3 inhibitors.
Unraveling the Specificity of Tim-3-IN-2: A Technical Guide to On-Target Effects and the Exploration of Off-Target Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tim-3-IN-2 (also known as Compound A-41) has emerged as a promising small molecule inhibitor of the T-cell immunoglobulin and mucin domain 3 (TIM-3) immune checkpoint.[1][2] As with any therapeutic candidate, a thorough understanding of its selectivity is paramount for predicting potential efficacy and safety. This technical guide provides a detailed overview of the currently available on-target pharmacological data for this compound.
Crucially, as of the latest available information, specific experimental data detailing the off-target effects, comprehensive kinase profiling, or safety pharmacology of this compound has not been made publicly available in the primary scientific literature. Therefore, in addition to summarizing the known on-target interactions of this compound, this document serves as an in-depth guide to the standard methodologies and experimental protocols employed to characterize the off-target profile of such a compound. This will provide a valuable framework for researchers and drug development professionals in interpreting future data and in the broader context of small molecule inhibitor development.
On-Target Pharmacology of this compound
This compound was identified through a pharmacophore-based virtual screening approach as a direct binder to TIM-3.[1][3][4] Its primary mechanism of action is the disruption of TIM-3's interactions with its key ligands, thereby inhibiting the immunosuppressive signaling cascade.
Quantitative On-Target Data
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 0.61 µM | Not specified | [2] |
| Functional Inhibition | Blocks TIM-3 interaction with Phosphatidylserine (PtdSer), CEACAM1, and Galectin-9 (Gal-9) | In vitro assays | [2] |
| Cellular Activity | Reverses TIM-3-mediated blockade of proinflammatory cytokine production; Maximizes T-cell antitumor activity against AML cell lines | Co-culture assays | [2] |
The TIM-3 Signaling Pathway
The following diagram illustrates the canonical TIM-3 signaling pathway that is inhibited by this compound.
Caption: The TIM-3 signaling pathway and the inhibitory action of this compound.
Methodologies for Off-Target Profiling
The following sections detail the standard experimental approaches that would be employed to determine the off-target effects of a small molecule inhibitor like this compound.
Kinase Profiling
Given that many small molecule inhibitors can have off-target effects on kinases due to the conserved nature of the ATP-binding pocket, a comprehensive kinase panel screen is a critical step in preclinical development.
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation: this compound is serially diluted to a range of concentrations (e.g., from 100 µM to 1 nM) in an appropriate solvent (e.g., DMSO).
-
Assay Principle: A common method is a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay. In a typical format, the kinase, a substrate (peptide or protein), and ATP are incubated in the presence of varying concentrations of the test compound.
-
Kinase Panel: A diverse panel of recombinant human kinases (e.g., >400 kinases from different families) is used.
-
Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Detection:
-
Radiometric Assay: The reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate. Unincorporated ³³P-ATP is washed away. The radioactivity on the filter is quantified using a scintillation counter.
-
Fluorescence-based Assay: These assays often rely on antibodies that specifically recognize the phosphorylated substrate or on changes in the chemical environment upon phosphorylation, leading to a change in fluorescence polarization or intensity.
-
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). IC₅₀ values are determined for any kinases that show significant inhibition (typically >50% inhibition at a high concentration, e.g., 10 µM).
Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA is a powerful biophysical method to assess target engagement in a cellular context and can be adapted for unbiased off-target discovery.
Objective: To identify cellular proteins that are thermally stabilized or destabilized by this compound, indicating direct binding.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., a human T-cell line like Jurkat, or an AML cell line) is cultured to a sufficient density. Cells are treated with either vehicle (DMSO) or a high concentration of this compound (e.g., 10-50 µM) for a set period (e.g., 1 hour).
-
Thermal Challenge: The cell suspensions (for both vehicle and treated groups) are divided into aliquots and heated to a range of temperatures (e.g., from 37°C to 65°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling.
-
Cell Lysis and Fractionation: Cells are lysed (e.g., by freeze-thaw cycles or sonication), and the soluble and aggregated protein fractions are separated by ultracentrifugation.
-
Protein Digestion and Labeling: The soluble protein fractions from each temperature point are collected. Proteins are digested into peptides (e.g., with trypsin), and the peptides from each sample are labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative proteomics.
-
LC-MS/MS Analysis: The labeled peptide samples are pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of each identified protein at each temperature is determined. "Melting curves" are generated for thousands of proteins. A shift in the melting temperature (Tm) of a protein in the drug-treated sample compared to the vehicle control indicates a direct interaction.
The following diagram illustrates the general workflow for off-target profiling.
Caption: A generalized workflow for characterizing the off-target effects of a small molecule inhibitor.
Safety Pharmacology Studies
Safety pharmacology studies are essential to identify potential undesirable pharmacodynamic effects on major physiological systems. A core battery of tests is typically conducted before first-in-human studies.
Objective: To assess the effects of this compound on the central nervous, cardiovascular, and respiratory systems.
Methodology:
-
Central Nervous System (CNS):
-
Test System: Rodents (e.g., rats or mice).
-
Procedure: A functional observational battery (FOB) is performed, which includes a systematic assessment of behavior (e.g., alertness, grooming), autonomic functions (e.g., salivation, body temperature), neuromuscular functions (e.g., gait, grip strength), and reactivity to stimuli. Motor activity is also quantified. Observations are made at various time points after administration of this compound at different dose levels.
-
-
Cardiovascular System:
-
Test System: Conscious, telemetered animals (e.g., dogs or non-human primates).
-
Procedure: Animals are surgically implanted with telemetry devices to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate without the stress of restraint. Following a baseline recording period, animals are administered this compound, and cardiovascular parameters are recorded for an extended period (e.g., 24 hours). A hERG (human Ether-à-go-go-Related Gene) channel assay is also conducted in vitro to assess the risk of QT interval prolongation.
-
-
Respiratory System:
-
Test System: Rodents or large animals.
-
Procedure: Respiratory function (respiratory rate, tidal volume, and minute volume) is measured using whole-body plethysmography in conscious animals. Measurements are taken before and at multiple time points after the administration of this compound.
-
Conclusion
While this compound shows promise as a specific inhibitor of the TIM-3 immune checkpoint, a comprehensive evaluation of its off-target effects is a critical next step in its preclinical development. The methodologies outlined in this guide, including broad kinase panel screening, proteome-wide cellular thermal shift assays, and a core battery of safety pharmacology studies, represent the gold standard for defining the selectivity and safety profile of a novel small molecule inhibitor. The data generated from such studies are indispensable for a thorough risk-benefit assessment and for guiding the progression of new therapeutic candidates towards clinical investigation.
References
- 1. Discovery of Small-Molecule TIM-3 Inhibitors for Acute Myeloid Leukemia Using Pharmacophore-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scribd.com [scribd.com]
- 4. Structure-Based Rational Design of Constrained Peptides as TIM-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tim-3-IN-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Tim-3-IN-2, a small molecule inhibitor of the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) receptor, in various cell culture experiments. The provided protocols and data aim to facilitate research in immunology, oncology, and drug discovery by offering detailed methodologies and expected outcomes.
Introduction
Tim-3 is a critical immune checkpoint receptor expressed on a variety of immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs).[1][2][3] Its engagement with ligands such as Galectin-9 (Gal-9), Phosphatidylserine (PtdSer), and CEACAM-1 leads to the suppression of anti-tumor immunity and the promotion of T-cell exhaustion.[3][4] this compound is a potent and specific inhibitor of Tim-3, functioning by blocking these ligand interactions and subsequently restoring immune cell effector functions.[4] These characteristics make this compound a valuable tool for investigating the role of the Tim-3 signaling pathway and for preclinical evaluation of Tim-3 blockade in various disease models.
Biochemical and Physical Properties of this compound
A clear understanding of the inhibitor's properties is crucial for its effective application in cell culture.
| Property | Value | Reference |
| Target | T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3) | [4] |
| Binding Affinity (KD) | 0.61 µM | [4] |
| Mechanism of Action | Blocks the interaction of Tim-3 with its ligands: PtdSer, CEACAM1, and Gal-9.[4] | [4] |
| Molecular Weight | 461.47 g/mol | [4] |
| Formulation | Typically supplied as a solid. | [4] |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL).[4] | [4] |
| Storage | Store stock solutions at -20°C or -80°C.[4] | [4] |
Signaling Pathway Diagrams
The following diagrams illustrate the Tim-3 signaling pathway and the mechanism of action of this compound.
Caption: Tim-3 signaling pathway leading to T-cell inhibition.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments using this compound. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions.
Protocol 1: T-Cell Activation Assay
This protocol is designed to assess the effect of this compound on T-cell activation, measured by cytokine production.
Materials:
-
Human or mouse T cells (e.g., purified from PBMCs or splenocytes)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
ELISA kit for IFN-γ or other relevant cytokines
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Plating: Seed T cells at a density of 1 x 10^5 cells/well in a 96-well plate in 100 µL of complete RPMI-1640 medium.
-
Plate Coating: Pre-coat a separate 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before adding cells.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 10 µM. Add the desired concentrations of this compound or vehicle control (DMSO) to the cells.
-
T-Cell Stimulation: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension. Transfer the cells to the anti-CD3 coated plate.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Cytokine Measurement: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of IFN-γ or other cytokines in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Viability Assessment: Assess cell viability in the remaining cell pellet using a suitable assay to ensure that the observed effects are not due to cytotoxicity of the inhibitor.
Protocol 2: Cytotoxicity Assay (Co-culture of Immune Cells and Cancer Cells)
This protocol evaluates the ability of this compound to enhance the cytotoxic activity of immune cells against cancer cells.
Materials:
-
Effector cells: Human or mouse T cells or NK cells
-
Target cells: A cancer cell line expressing Tim-3 ligands (e.g., various solid tumor or hematological malignancy cell lines)
-
Complete cell culture medium appropriate for both cell types
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., LDH release assay or a fluorescence-based live/dead cell staining)
Procedure:
-
Target Cell Plating: Seed target cancer cells at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.
-
Effector Cell Preparation: Prepare effector cells (T cells or NK cells) in the same complete medium.
-
Co-culture Setup: Remove the medium from the target cells and add the effector cells at a desired effector-to-target (E:T) ratio (e.g., 5:1, 10:1).
-
Inhibitor Treatment: Add this compound at various concentrations (e.g., 0.1 µM to 10 µM) or vehicle control to the co-culture wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a duration appropriate for the cytotoxicity assay (typically 4-24 hours).
-
Cytotoxicity Measurement: Measure the extent of target cell lysis using a cytotoxicity assay kit according to the manufacturer's protocol.
Protocol 3: Flow Cytometry Analysis of Tim-3 Expression and T-cell Phenotype
This protocol is for analyzing the expression of Tim-3 on immune cells and characterizing T-cell populations following treatment.
Materials:
-
Immune cells (e.g., PBMCs, splenocytes, or cultured T cells)
-
This compound
-
Cell culture medium and stimulants (if applicable)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against:
-
CD3, CD4, CD8 (for T-cell identification)
-
Tim-3
-
PD-1, Lag-3 (other exhaustion markers)
-
Ki-67 (proliferation marker)
-
IFN-γ, TNF-α (intracellular cytokine staining)
-
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture immune cells with or without this compound and appropriate stimuli for the desired duration.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Stain for surface markers (CD3, CD4, CD8, Tim-3, PD-1, etc.) by incubating with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (Optional):
-
Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's protocol.
-
Stain for intracellular markers (Ki-67, IFN-γ, etc.) by incubating with the respective antibodies in permeabilization buffer for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis: Acquire the samples on a flow cytometer and analyze the data using appropriate software to quantify the expression of markers on different cell populations.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a similar small molecule inhibitor, ML-T7, for comparative purposes. Researchers should note that optimal concentrations may vary depending on the specific cell line and assay conditions.
| Parameter | This compound | ML-T7 (for comparison) | Reference |
| Target | Tim-3 | Tim-3 | [4],[5][6] |
| Binding Affinity (KD) | 0.61 µM | Not Reported | [4] |
| In Vitro Activity | Reverses Tim-3-mediated blockade of proinflammatory cytokine production and maximizes T-cell antitumor activity against AML cell lines.[4] | Enhanced survival and antitumor activity of primary CD8+ CTLs and human CAR T cells. Reduced T-cell exhaustion in vitro. Promoted NK cell killing activity and DC antigen-presenting capacity.[5][6] | [4],[5][6] |
| Recommended Starting Concentration Range (In Vitro) | 0.1 - 10 µM (investigator to determine optimal concentration) | Not explicitly stated, but likely in a similar micromolar range. | General recommendation based on KD |
Experimental Workflow Diagram
Caption: General experimental workflow for using this compound.
Conclusion
This compound is a valuable research tool for investigating the biology of the Tim-3 immune checkpoint. The protocols and data presented here provide a solid foundation for designing and executing cell culture experiments to explore the immunomodulatory effects of this inhibitor. As with any experimental system, optimization of concentrations, incubation times, and cell types is recommended to achieve the most robust and reproducible results.
References
- 1. Tim-3 and its role in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tim-3: An Activation Marker and Activation Limiter of Innate Immune Cells [frontiersin.org]
- 3. TIM-3 as a promising target for cancer immunotherapy in a wide range of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a small-molecule Tim-3 inhibitor to potentiate T cell-mediated antitumor immunotherapy in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tim-3-IN-2 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) is a critical immune checkpoint receptor that plays a significant role in the regulation of immune responses.[1][2] Expressed on various immune cells, including T-cells, dendritic cells, and natural killer cells, TIM-3 is implicated in T-cell exhaustion and immune suppression within the tumor microenvironment.[1][2][3] Its interaction with ligands such as Galectin-9 (Gal-9), Phosphatidylserine (PtdSer), High Mobility Group Box 1 (HMGB1), and Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1) triggers downstream signaling that dampens anti-tumor immunity.[1] Consequently, the development of TIM-3 inhibitors is a promising avenue in cancer immunotherapy.
Tim-3-IN-2 (also known as Compound A-41) is a novel, first-in-class small molecule inhibitor of TIM-3.[4][5][6] It has been identified through pharmacophore-based virtual screening and has demonstrated the ability to bind to TIM-3 with submicromolar affinity, block its interaction with key ligands, and inhibit its immunosuppressive functions in in-vitro co-culture assays.[4][6] These characteristics make this compound a valuable tool for preclinical research aimed at reversing T-cell exhaustion and enhancing anti-tumor immune responses.
This document provides detailed information on the solubility of this compound, along with protocols for its preparation for in vivo studies. It should be noted that as a recently identified compound, published in vivo studies for this compound are not yet available. The provided in vivo protocol is therefore a recommended starting point based on common practices for similar small molecule inhibitors used in preclinical animal models.
Physicochemical Properties and Solubility
A comprehensive summary of the quantitative data for this compound is presented in Table 1. This information is crucial for the accurate preparation of stock solutions and formulations for experimental use.
| Property | Data |
| Alternate Name | Compound A-41 |
| Molecular Formula | C₂₅H₂₃N₃O₆ |
| Molecular Weight | 461.47 g/mol |
| CAS Number | 1113126-49-0 |
| Binding Affinity (K D) | 0.61 μM for TIM-3 |
| Solubility | DMSO: ≥ 40 mg/mL |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |
Table 1: Summary of Physicochemical and Solubility Data for this compound.
TIM-3 Signaling Pathway
Understanding the TIM-3 signaling pathway is essential for designing and interpreting experiments involving this compound. The diagram below illustrates the key interactions and downstream effects of TIM-3 activation, which this inhibitor aims to block.
Figure 1: TIM-3 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted for in vitro and in vivo applications.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 461.47 g/mol ), calculate the required volume of DMSO:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (μL) = (0.001 g / 461.47 g/mol ) / 0.01 mol/L * 1,000,000 μL/L ≈ 216.7 μL
-
-
Dissolution: Add 216.7 μL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Proposed Protocol for In Vivo Formulation and Administration
Disclaimer: The following protocol is a proposed methodology for the in vivo use of this compound and has not been validated in published studies. It is based on common formulation strategies for small molecule inhibitors with poor aqueous solubility. Researchers should perform their own formulation development and dose-range finding studies for their specific animal model and experimental goals.
Objective: To prepare a formulation of this compound suitable for intraperitoneal (i.p.) or oral (p.o.) administration in a murine cancer model.
Materials:
-
This compound (10 mM stock solution in DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free tubes and syringes
Formulation (Example for a 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline vehicle):
-
Vehicle Preparation:
-
In a sterile tube, combine the vehicle components in the desired ratio. For a 1 mL final volume, this would be:
-
100 μL DMSO
-
400 μL PEG300
-
50 μL Tween 80
-
450 μL sterile saline or PBS
-
-
Vortex thoroughly to create a homogenous solution.
-
-
Dosing Solution Preparation (Example for a 10 mg/kg dose in a 20 g mouse):
-
Calculate the required dose per animal:
-
Dose (mg) = 10 mg/kg * 0.02 kg = 0.2 mg
-
-
Calculate the volume of stock solution needed:
-
Concentration of stock solution (mg/mL) = 10 mmol/L * 461.47 g/mol * (1 L / 1000 mL) * (1000 mg / 1 g) = 4.6147 mg/mL
-
Volume of stock (μL) = (0.2 mg / 4.6147 mg/mL) * 1000 μL/mL ≈ 43.3 μL
-
-
Prepare the final dosing solution:
-
Assuming a final injection volume of 200 μL per mouse, the volume of vehicle needed is 200 μL - 43.3 μL = 156.7 μL.
-
In a sterile tube, add 43.3 μL of the 10 mM this compound stock solution to 156.7 μL of the prepared vehicle.
-
Vortex thoroughly immediately before administration to ensure a uniform suspension.
-
-
Administration:
-
Administer the prepared dosing solution to the animals via the chosen route (e.g., intraperitoneal injection) at the desired frequency.
-
A vehicle-only control group should always be included in the study design.
Proposed Experimental Workflow for a First In Vivo Study
The following diagram outlines a logical workflow for an initial in vivo efficacy study of this compound in a syngeneic mouse tumor model.
Figure 2: Proposed Experimental Workflow for In Vivo Efficacy Study.
Conclusion
This compound represents a promising small molecule inhibitor for the exploration of TIM-3 pathway blockade in immuno-oncology. While in vivo data is not yet available, the provided protocols for its preparation and the proposed experimental workflow offer a solid foundation for researchers to begin investigating its therapeutic potential in preclinical models. Careful formulation development and dose-escalation studies will be critical first steps in elucidating the in vivo activity of this novel compound.
References
- 1. Tim-3 and its role in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TIM-3 as a promising target for cancer immunotherapy in a wide range of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Tim-3 Inhibition in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3) is a critical immune checkpoint receptor implicated in T-cell exhaustion and immune suppression within the tumor microenvironment. Inhibition of the Tim-3 signaling pathway is a promising strategy in cancer immunotherapy. While in vivo data for the specific compound Tim-3-IN-2 is not publicly available, this document provides a comprehensive guide based on a representative small molecule Tim-3 inhibitor, ML-T7, for use in preclinical mouse models. These protocols and notes are intended to serve as a valuable resource for researchers designing and executing in vivo studies targeting the Tim-3 pathway.
Introduction
Tim-3 is a type I transmembrane protein expressed on various immune cells, including exhausted T cells, regulatory T cells (Tregs), natural killer (NK) cells, and dendritic cells (DCs).[1] Its engagement with ligands such as galectin-9, phosphatidylserine (PtdSer), and CEACAM1 triggers inhibitory signals that dampen anti-tumor immunity.[1] Small molecule inhibitors targeting Tim-3 offer a promising therapeutic modality to reverse immune suppression and enhance anti-tumor responses. This document outlines recommended protocols for the in vivo application of small molecule Tim-3 inhibitors in mouse models, using data from the compound ML-T7 as a reference.
Data Presentation: In Vivo Dosage of a Representative Small Molecule Tim-3 Inhibitor
Due to the lack of publicly available in vivo dosage information for this compound, the following table summarizes the experimentally validated dosage and administration for the comparable small molecule Tim-3 inhibitor, ML-T7.[2] This information can be used as a starting point for designing in vivo studies with novel Tim-3 inhibitors.
| Compound | Dosage Range | Route of Administration | Dosing Frequency | Mouse Model | Reference |
| ML-T7 | 10-50 mg/kg | Intraperitoneal (IP) | Every 2 days | Syngeneic tumor models | [2] |
Experimental Protocols
In Vivo Efficacy Study of a Small Molecule Tim-3 Inhibitor in a Syngeneic Mouse Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a small molecule Tim-3 inhibitor in a syngeneic mouse model.
1. Materials and Reagents:
-
Small molecule Tim-3 inhibitor (e.g., ML-T7)
-
Vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline)
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
6-8 week old immunocompetent mice (e.g., C57BL/6)
-
Sterile PBS
-
Calipers for tumor measurement
-
Syringes and needles for injection
2. Animal Model and Tumor Implantation:
-
Culture syngeneic tumor cells to ~80% confluency.
-
Harvest and wash the cells with sterile PBS. Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
3. Preparation of the Tim-3 Inhibitor Formulation:
-
Prepare the vehicle solution. A common vehicle for in vivo administration of small molecules is a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
Dissolve the small molecule Tim-3 inhibitor in the vehicle to the desired stock concentration. Gentle warming or sonication may be required to achieve complete dissolution.
-
Prepare the final dosing solution by diluting the stock solution in sterile saline to the target concentration for injection.
4. In Vivo Administration:
-
Randomize the tumor-bearing mice into treatment and control groups.
-
Based on the representative data for ML-T7, administer the Tim-3 inhibitor at a dose between 10-50 mg/kg via intraperitoneal injection.[2]
-
Administer the vehicle solution to the control group.
-
Repeat the injections every 2 days for the duration of the study (e.g., 3 weeks).[2]
5. Monitoring and Endpoints:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).
Mandatory Visualizations
Tim-3 Signaling Pathway
Caption: Simplified Tim-3 signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for in vivo studies.
References
Application Notes and Protocols: Flow Cytometry Analysis of T-cell Activation with Tim-3-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) is a critical immune checkpoint receptor that plays a significant role in regulating T-cell responses.[1][2] Expressed on various immune cells, including activated T-cells, Tim-3 is implicated in T-cell exhaustion, a state of dysfunction that arises during chronic infections and in the tumor microenvironment.[3][4] Engagement of Tim-3 by its ligands, such as galectin-9, phosphatidylserine (PtdSer), and CEACAM1, triggers inhibitory signals that dampen T-cell activation and effector functions.[3] Consequently, Tim-3 has emerged as a promising target for cancer immunotherapy.
Tim-3-IN-2 is a small molecule inhibitor designed to block the interaction between Tim-3 and its ligands. By disrupting this inhibitory signaling pathway, this compound is expected to restore T-cell function, enhance anti-tumor immunity, and reverse the exhausted T-cell phenotype. This application note provides a detailed protocol for utilizing flow cytometry to assess the effect of this compound on T-cell activation.
Principle of the Assay
This protocol describes an in vitro assay to quantify the activation of human T-cells in the presence of the Tim-3 inhibitor, this compound. Human peripheral blood mononuclear cells (PBMCs) are stimulated to induce T-cell activation and concurrently treated with varying concentrations of this compound. The activation status of T-cells is then assessed by flow cytometry using specific fluorescently-labeled antibodies against key T-cell activation markers, such as CD69 and CD25. By comparing the expression of these markers on treated versus untreated cells, the efficacy of this compound in modulating T-cell activation can be determined.
Data Presentation
The following table summarizes illustrative quantitative data from a representative experiment evaluating the effect of this compound on the expression of T-cell activation markers. This data is intended to be exemplary of expected results and should be confirmed by individual researchers.
| Treatment Group | Concentration (µM) | % CD4+CD69+ T-cells | % CD8+CD69+ T-cells | % CD4+CD25+ T-cells | % CD8+CD25+ T-cells |
| Unstimulated Control | 0 | 2.5 | 3.1 | 4.2 | 5.5 |
| Stimulated + Vehicle (DMSO) | 0 | 45.8 | 52.3 | 68.7 | 75.4 |
| Stimulated + this compound | 0.1 | 55.2 | 61.8 | 75.1 | 81.3 |
| Stimulated + this compound | 1 | 68.4 | 75.1 | 85.3 | 89.2 |
| Stimulated + this compound | 10 | 72.1 | 79.8 | 88.9 | 92.6 |
Experimental Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 antibody (clone OKT3), functional grade
-
Anti-CD28 antibody (clone CD28.2), functional grade
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fixable Viability Dye (e.g., eFluor™ 780)
-
Anti-Human CD3-PerCP-eFluor™ 710 (clone UCHT1)
-
Anti-Human CD4-APC (clone RPA-T4)
-
Anti-Human CD8-PE-Cyanine7 (clone SK1)
-
Anti-Human CD69-FITC (clone FN50)
-
Anti-Human CD25-PE (clone M-A251)
-
96-well round-bottom cell culture plates
-
Flow cytometer
Experimental Workflow
Detailed Protocol
1. Preparation of PBMCs
1.1. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
1.2. Wash the isolated PBMCs twice with sterile PBS.
1.3. Resuspend the cell pellet in complete RPMI 1640 medium and perform a cell count and viability assessment. Adjust the cell concentration to 1 x 10^6 cells/mL.
2. T-cell Stimulation and Treatment with this compound
2.1. Plate 1 x 10^5 PBMCs in 100 µL of complete RPMI 1640 medium per well in a 96-well round-bottom plate.
2.2. Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
2.3. Add 50 µL of the diluted this compound or vehicle control to the respective wells.
2.4. Immediately after adding the inhibitor, add 50 µL of a pre-titered optimal concentration of anti-CD3 and anti-CD28 antibodies for T-cell stimulation. Include unstimulated control wells that receive neither the inhibitor nor the stimulation antibodies.
2.5. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours. The optimal incubation time should be determined empirically.
3. Staining for Flow Cytometry
3.1. After incubation, gently resuspend the cells and transfer them to V-bottom 96-well plates or FACS tubes.
3.2. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
3.3. Wash the cells once with 200 µL of PBS.
3.4. Resuspend the cells in 100 µL of PBS containing a fixable viability dye and incubate for 20 minutes at room temperature in the dark.
3.5. Wash the cells with 200 µL of Flow Cytometry Staining Buffer.
3.6. Prepare a cocktail of fluorescently-labeled antibodies against CD3, CD4, CD8, CD69, and CD25 in Flow Cytometry Staining Buffer at their predetermined optimal concentrations.
3.7. Resuspend the cell pellet in 50 µL of the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
3.8. Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer.
3.9. Resuspend the final cell pellet in 200 µL of Flow Cytometry Staining Buffer for acquisition.
4. Data Acquisition and Analysis
4.1. Acquire the samples on a flow cytometer. Ensure that a sufficient number of events (e.g., at least 50,000 live, single lymphocyte events) are collected for robust statistical analysis.
4.2. Analyze the flow cytometry data using appropriate software.
4.3. Gate on the lymphocyte population based on forward and side scatter properties.
4.4. Exclude doublets and dead cells using the viability dye.
4.5. From the live, single lymphocyte gate, identify CD3+ T-cells.
4.6. Further gate on CD4+ and CD8+ T-cell subsets.
4.7. Quantify the percentage of CD69+ and CD25+ cells within both the CD4+ and CD8+ T-cell populations for each treatment condition.
Signaling Pathway and Logical Relationships
Conclusion
This application note provides a comprehensive framework for assessing the impact of the small molecule inhibitor this compound on T-cell activation using flow cytometry. By following the detailed protocol, researchers can generate robust and reproducible data to characterize the immunomodulatory effects of this and similar compounds. The provided diagrams and illustrative data serve as a guide for experimental design and data interpretation. As with any in vitro assay, optimization of specific parameters such as inhibitor concentration, incubation time, and antibody panels may be necessary to suit individual experimental systems and research questions.
References
Application of Tim-3-IN-2 in Acute Myeloid Leukemia Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tim-3-IN-2, a small molecule inhibitor of the T-cell immunoglobulin and mucin domain-3 (Tim-3) receptor, in the context of acute myeloid leukemia (AML) research. These guidelines are intended to assist in the investigation of Tim-3 signaling, the evaluation of this compound as a potential therapeutic agent, and the development of novel anti-leukemic strategies.
Introduction to Tim-3 in AML
T-cell immunoglobulin and mucin domain-3 (Tim-3) is an immune checkpoint receptor that has emerged as a critical player in the pathogenesis of acute myeloid leukemia (AML). Unlike in healthy hematopoietic stem cells, Tim-3 is frequently overexpressed on the surface of leukemic stem cells (LSCs) and leukemic blasts in a majority of AML subtypes. This aberrant expression is associated with a more aggressive disease course and poorer prognosis.
The binding of Tim-3 to its primary ligand, galectin-9 (Gal-9), which is often secreted by AML cells in an autocrine or paracrine manner, triggers a cascade of downstream signaling events. These pathways, including the NF-κB, PI3K/mTOR, and Wnt/β-catenin pathways, are crucial for the self-renewal, proliferation, and survival of AML cells. Furthermore, the Tim-3/Gal-9 axis contributes to an immunosuppressive tumor microenvironment by inducing T-cell exhaustion and dysfunction, thereby allowing the leukemia to evade immune surveillance.
This compound: A Small Molecule Inhibitor of Tim-3
This compound (also referred to as Compound A-41) is a recently identified small molecule inhibitor of Tim-3. It exhibits a submicromolar binding affinity to the Tim-3 receptor (KD: 0.61 μM) and functions by sterically hindering the interaction between Tim-3 and its various ligands, including galectin-9, phosphatidylserine (PtdSer), and CEACAM1.[1] By blocking these interactions, this compound aims to disrupt the pro-leukemic signaling within AML cells and restore the anti-tumor activity of immune effector cells.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Description |
| Binding Affinity (KD) | 0.61 μM | The equilibrium dissociation constant, indicating the binding affinity of this compound to the Tim-3 receptor. |
| Ligand Inhibition | PtdSer, CEACAM1, Gal-9 | This compound has been shown to block the interaction of Tim-3 with these key ligands.[1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating this compound.
References
Application Notes and Protocols for Studying the Tumor Microenvironment with Tim-3-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3), also known as HAVCR2, is a critical immune checkpoint receptor that plays a significant role in the suppression of anti-tumor immunity.[1][2] Expressed on a variety of immune cells, including exhausted T cells, regulatory T cells (Tregs), and innate immune cells like dendritic cells (DCs) and macrophages, TIM-3 is a key regulator of immune responses within the tumor microenvironment (TME).[1][3] Its upregulation is often associated with T-cell exhaustion, a state of T-cell dysfunction characterized by the loss of effector functions, and is correlated with poor prognosis in various cancers.[4][5] TIM-3 interacts with several ligands, most notably galectin-9 (Gal-9), phosphatidylserine (PtdSer), carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1), and high mobility group box 1 (HMGB1), to mediate its inhibitory functions.[6][7]
Tim-3-IN-2 (also referred to as Compound A-41) is a potent small molecule inhibitor of TIM-3.[6] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the tumor microenvironment and to evaluate its potential as a cancer immunotherapeutic agent.
This compound: A Small Molecule Inhibitor of TIM-3
This compound is a cell-permeable small molecule designed to disrupt the immunosuppressive functions of TIM-3. Its primary mechanism of action involves blocking the interaction between TIM-3 and its various ligands.[6] By doing so, this compound aims to restore the effector functions of exhausted T cells and enhance anti-tumor immune responses.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₃N₃O₆ | [8] |
| Molecular Weight | 461.47 g/mol | [6][8] |
| Binding Affinity (KD) | 0.61 μM | [6][8] |
| Solubility | Soluble in DMSO (40 mg/mL) | [8] |
| CAS Number | 1113126-49-0 | [6][8] |
Mechanism of Action
This compound functions by competitively inhibiting the binding of ligands such as Gal-9, PtdSer, and CEACAM1 to the TIM-3 receptor.[6] This blockade prevents the downstream signaling cascade that leads to T-cell exhaustion and immune suppression. The expected outcomes of this compound treatment in the TME include:
-
Reversal of T-cell Exhaustion: By blocking TIM-3 signaling, this compound can reinvigorate exhausted CD8+ T cells, leading to increased proliferation and production of pro-inflammatory cytokines such as IFN-γ and TNF-α.[6]
-
Enhanced Anti-Tumor Activity: The restoration of T-cell effector functions is anticipated to result in improved tumor cell killing.[6]
-
Modulation of Innate Immunity: Given TIM-3's expression on innate immune cells, this compound may also modulate the function of macrophages and dendritic cells within the TME, potentially promoting a more pro-inflammatory phenotype.
Visualizing the Tim-3 Signaling Pathway and the Action of this compound
Caption: TIM-3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are designed to assess the efficacy of this compound in in vitro and in vivo models.
In Vitro T-Cell Activation and Cytokine Production Assay
Objective: To determine the effect of this compound on reversing T-cell exhaustion and restoring cytokine production in the presence of tumor cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
TIM-3 expressing tumor cell line (e.g., a human acute myeloid leukemia (AML) cell line)
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Human CD3/CD28 T-cell activator beads
-
Human IFN-γ and TNF-α ELISA kits
-
Flow cytometer and antibodies against human CD8, TIM-3, and Ki-67
Protocol:
-
Co-culture Setup:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the TIM-3 expressing tumor cells in a 96-well plate at an appropriate density.
-
Add PBMCs to the wells at a 10:1 effector-to-target ratio.
-
Add CD3/CD28 T-cell activator beads to stimulate T-cell activation.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add the different concentrations of this compound to the co-culture wells. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
Analysis:
-
Cytokine Measurement: After 72 hours, collect the culture supernatants and measure the concentration of IFN-γ and TNF-α using ELISA kits according to the manufacturer's instructions.
-
T-cell Proliferation: Harvest the cells and stain with fluorescently labeled antibodies against CD8, TIM-3, and Ki-67. Analyze T-cell proliferation by flow cytometry, gating on the CD8+ T-cell population and quantifying the percentage of Ki-67+ cells.
-
In Vivo Murine Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 mice
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject an appropriate number of tumor cells (e.g., 1 x 10⁶ MC38 cells) into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection). The control group should receive the vehicle solution.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines.
-
Excise the tumors and spleens for further analysis.
-
Tumor-Infiltrating Lymphocyte (TIL) Analysis: Prepare single-cell suspensions from the tumors and analyze the phenotype and function of TILs by flow cytometry. Stain for markers such as CD8, CD4, FoxP3, TIM-3, PD-1, and intracellular IFN-γ and Granzyme B.
-
Spleen Analysis: Analyze splenocytes to assess systemic immune responses.
-
Expected Data and Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Cytokine Production by Co-cultured PBMCs
| Treatment | Concentration (µM) | IFN-γ (pg/mL) ± SD | TNF-α (pg/mL) ± SD |
| Vehicle Control | - | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | Mean Tumor Volume (mm³) at Day X ± SEM | % Tumor Growth Inhibition |
| Vehicle Control | - | |
| This compound (Dose 1) | ||
| This compound (Dose 2) |
Visualizing the Experimental Workflow and Logical Relationships
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound.
Logical Relationship of this compound Effects
Caption: Logical relationship of this compound's effects on the TME.
Conclusion
This compound represents a valuable research tool for dissecting the role of the TIM-3 signaling axis in the tumor microenvironment. The provided protocols offer a framework for assessing its biological activity and therapeutic potential. Further investigations may explore its synergistic effects with other immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, to develop more effective combination immunotherapies for cancer.
References
- 1. TIM-3, a promising target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithnj.com [researchwithnj.com]
- 3. Tim-3 and its role in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TIM-3 as a promising target for cancer immunotherapy in a wide range of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are TIM3 modulators and how do they work? [synapse.patsnap.com]
- 8. abmole.com [abmole.com]
Application Notes and Protocols: Co-culturing Immune Cells with Tim-3-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) is a critical immune checkpoint receptor expressed on a variety of immune cells, including T cells, dendritic cells (DCs), and macrophages.[1][2][3] Its engagement with its ligands, such as galectin-9, phosphatidylserine (PtdSer), and CEACAM1, leads to the suppression of anti-tumor immunity, making it a promising target for cancer immunotherapy.[1] Tim-3-IN-2 is a small molecule inhibitor of Tim-3 with a binding affinity (KD) of 0.61 μM. This compound has been shown to block the interaction of Tim-3 with its ligands, thereby reversing Tim-3-mediated immunosuppression and enhancing the production of pro-inflammatory cytokines and T-cell anti-tumor activity. These application notes provide detailed protocols for co-culturing immune cells with this compound to evaluate its effects on T cell activation, dendritic cell maturation, and macrophage polarization.
This compound: Compound Information
| Property | Value | Reference |
| Mechanism of Action | Tim-3 Inhibitor | MedChemExpress |
| Binding Affinity (KD) | 0.61 μM | MedChemExpress |
| Molecular Weight | 461.47 g/mol | MedChemExpress |
| Formula | C₂₅H₂₃N₃O₆ | MedChemExpress |
| CAS Number | 1113126-49-0 | MedChemExpress |
| Solubility | 50 mg/mL in DMSO | MedChemExpress |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | MedChemExpress |
Signaling Pathway of Tim-3 and Inhibition by this compound
The following diagram illustrates the general signaling pathway of Tim-3 and the mechanism of inhibition by this compound. Upon binding of ligands like Galectin-9 to the Tim-3 receptor on a T cell, intracellular signaling cascades are initiated that lead to T cell exhaustion and reduced effector functions. This compound acts by blocking this ligand-receptor interaction, thereby preventing the downstream inhibitory signals and restoring T cell activity.
Caption: Tim-3 signaling pathway and its inhibition by this compound.
Experimental Workflow for Co-culture Assays
The general workflow for assessing the efficacy of this compound in immune cell co-culture systems involves isolating and preparing the desired immune cells, establishing the co-culture, treating with this compound, and finally, analyzing the cellular responses.
Caption: General experimental workflow for immune cell co-culture with this compound.
Protocol 1: T Cell and Dendritic Cell (DC) Co-culture
This protocol details the methodology for co-culturing T cells and monocyte-derived dendritic cells (Mo-DCs) to assess the effect of this compound on T cell activation and DC maturation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies
-
Flow cytometry antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD25, Anti-CD69, Anti-CD80, Anti-CD86, Anti-HLA-DR
-
ELISA kits for IFN-γ and IL-12
Methods:
-
Isolation of Monocytes and T Cells:
-
Isolate monocytes and T cells from fresh human PBMCs using negative selection with RosetteSep™ enrichment cocktails according to the manufacturer's instructions.
-
-
Generation of Immature Mo-DCs:
-
Culture isolated monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4 for 5-7 days.
-
Add fresh media with cytokines every 2-3 days.
-
-
DC Maturation and Co-culture Setup:
-
Harvest immature Mo-DCs and seed in a 24-well plate at a density of 1 x 10⁵ cells/well.
-
Induce maturation by adding 100 ng/mL LPS for 24 hours.
-
Isolate autologous T cells and add them to the matured DC culture at a DC:T cell ratio of 1:5 or 1:10.[4]
-
Add soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to stimulate T cells.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium. Suggested concentrations to test range from 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Add the different concentrations of this compound or vehicle control to the co-culture wells.
-
-
Incubation and Sample Collection:
-
Incubate the co-culture plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
After incubation, collect the culture supernatants for cytokine analysis and harvest the cells for flow cytometry.
-
-
Analysis:
-
T Cell Activation: Stain cells with fluorescently labeled antibodies against CD3, CD4, CD8, CD25, and CD69 and analyze by flow cytometry.[5][6]
-
DC Maturation: Stain cells with antibodies against CD80, CD86, and HLA-DR and analyze by flow cytometry.[7]
-
Cytokine Production: Measure the concentrations of IFN-γ and IL-12 in the collected supernatants using ELISA kits according to the manufacturer's instructions.[8][9]
-
Expected Outcomes and Data Presentation:
| Parameter | Readout | Expected Effect of this compound |
| T Cell Activation | % of CD25⁺ and CD69⁺ T cells | Increase |
| DC Maturation | Mean Fluorescence Intensity (MFI) of CD80, CD86, HLA-DR | Increase |
| Cytokine Secretion | Concentration of IFN-γ (pg/mL) | Increase |
| Cytokine Secretion | Concentration of IL-12 (pg/mL) | Increase |
Protocol 2: T Cell and Macrophage Co-culture
This protocol outlines the procedure for co-culturing T cells and macrophages to investigate the impact of this compound on macrophage polarization and T cell responses.
Materials:
-
Human PBMCs
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium with L-glutamine
-
FBS, heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant Human M-CSF
-
Recombinant Human IFN-γ
-
Recombinant Human IL-4
-
LPS
-
This compound (dissolved in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies
-
Flow cytometry antibodies: Anti-CD3, Anti-CD8, Anti-CD69, Anti-CD80, Anti-CD206
-
ELISA kit for IFN-γ
-
Griess Reagent for nitric oxide measurement
Methods:
-
Isolation of Monocytes and T Cells:
-
Isolate monocytes and T cells from human PBMCs as described in Protocol 1.
-
-
Generation and Polarization of Macrophages:
-
Culture isolated monocytes in RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 7 days to generate M0 macrophages.
-
To polarize macrophages, replace the medium with fresh medium containing:
-
M1 polarization: 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
M2 polarization: 20 ng/mL IL-4.
-
-
Incubate for 24-48 hours.
-
-
Co-culture Setup:
-
After polarization, wash the macrophages to remove polarizing cytokines.
-
Isolate autologous T cells and add them to the macrophage culture at a macrophage:T cell ratio of 1:5.
-
Add soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
-
Treatment with this compound:
-
Add serial dilutions of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) to the co-culture wells.
-
-
Incubation and Sample Collection:
-
Incubate the co-culture plates for 48-72 hours.
-
Collect supernatants for cytokine and nitric oxide analysis and harvest cells for flow cytometry.
-
-
Analysis:
-
Macrophage Polarization: Stain cells with antibodies against the M1 marker CD80 and the M2 marker CD206 and analyze by flow cytometry.
-
T Cell Activation: Stain cells for CD3, CD8, and CD69 and analyze by flow cytometry.
-
Cytokine Production: Measure IFN-γ levels in the supernatant by ELISA.
-
Nitric Oxide Production (M1 marker): Measure nitrite concentration in the supernatant using the Griess reagent.[10][11][12][13][14]
-
Expected Outcomes and Data Presentation:
| Parameter | Readout | Expected Effect of this compound on M1-polarized co-culture | Expected Effect of this compound on M2-polarized co-culture |
| Macrophage Polarization | Ratio of CD80⁺ (M1) / CD206⁺ (M2) cells | Increase | Shift towards M1 phenotype |
| T Cell Activation | % of CD69⁺ T cells | Increase | Increase |
| Cytokine Secretion | Concentration of IFN-γ (pg/mL) | Increase | Increase |
| Macrophage Effector Function | Nitric Oxide (NO) concentration (µM) | Increase | Increase |
Conclusion
These protocols provide a framework for investigating the immunomodulatory effects of the Tim-3 inhibitor, this compound, in in vitro co-culture systems of key immune cells. The described assays will enable researchers to quantify the impact of Tim-3 blockade on T cell activation, dendritic cell maturation, and macrophage polarization, providing valuable insights for the development of novel cancer immunotherapies. The provided diagrams and tables are intended to facilitate experimental design and data interpretation.
References
- 1. Tim-3 and its role in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tim-3: An Activation Marker and Activation Limiter of Innate Immune Cells [frontiersin.org]
- 3. assaygenie.com [assaygenie.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Maturation of Dendritic Cells Is Accompanied by Rapid Transcriptional Silencing of Class II Transactivator (Ciita) Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol Griess Test [protocols.io]
Application Notes and Protocols for Western Blot Analysis of Tim-3 Signaling Using Tim-3-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3) is a critical immune checkpoint receptor involved in the regulation of both innate and adaptive immunity.[1][2] Its expression on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs), plays a pivotal role in immune suppression, particularly in the tumor microenvironment and during chronic viral infections.[1][3] Dysregulation of the Tim-3 signaling pathway is associated with T-cell exhaustion, a state of T-cell dysfunction characterized by reduced effector function.[4][5] The signaling cascade downstream of Tim-3 is complex and can involve the activation or inhibition of multiple pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, depending on the cellular context.[4][6][7]
Tim-3-IN-2 is a small molecule inhibitor designed to block the interaction of Tim-3 with its ligands, such as phosphatidylserine (PtdSer), CEACAM1, and Galectin-9.[8] By disrupting these interactions, this compound aims to reverse Tim-3-mediated immunosuppression and restore anti-tumor T-cell activity.[8] Western blot analysis is a powerful technique to investigate the molecular mechanisms by which this compound modulates Tim-3 signaling. This document provides detailed protocols for utilizing Western blotting to analyze the effects of this compound on key signaling pathways downstream of Tim-3.
Key Signaling Pathways in Tim-3 Function
Tim-3 signaling is multifaceted and can lead to either co-stimulation or inhibition of immune responses. The downstream effects are largely dependent on the cellular context and the specific ligands interacting with the receptor. Key pathways implicated in Tim-3 signaling include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Studies have shown that Tim-3 can influence the phosphorylation of Akt (p-Akt), a key mediator of this pathway.[7][9]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Tim-3 engagement has been shown to modulate the phosphorylation of ERK (p-ERK).[7][10]
-
NF-κB Pathway: This pathway is a central regulator of inflammation and immune responses. Tim-3 signaling can impact the activation of the NF-κB pathway, often assessed by the phosphorylation of the p65 subunit (p-p65).[6][11]
Data Presentation: Quantitative Analysis of this compound Effects
The following table summarizes hypothetical quantitative data from Western blot analyses to illustrate the expected effects of this compound on key signaling proteins. This data would be generated by densitometric analysis of Western blot bands, normalized to a loading control (e.g., β-actin or GAPDH).
| Cell Line | Treatment | Concentration (µM) | p-Akt (Ser473) Relative Density | p-ERK1/2 (Thr202/Tyr204) Relative Density | p-p65 (Ser536) Relative Density |
| Jurkat | Vehicle (DMSO) | - | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 |
| This compound | 0.1 | 1.25 ± 0.18 | 1.35 ± 0.20 | 0.85 ± 0.11 | |
| This compound | 1 | 1.80 ± 0.25 | 1.95 ± 0.28 | 0.60 ± 0.09 | |
| This compound | 10 | 2.50 ± 0.35 | 2.70 ± 0.40 | 0.40 ± 0.07 | |
| Primary Human T Cells | Vehicle (DMSO) | - | 1.00 ± 0.09 | 1.00 ± 0.11 | 1.00 ± 0.08 |
| This compound | 0.1 | 1.15 ± 0.14 | 1.20 ± 0.16 | 0.90 ± 0.10 | |
| This compound | 1 | 1.65 ± 0.21 | 1.75 ± 0.24 | 0.70 ± 0.09 | |
| This compound | 10 | 2.20 ± 0.30 | 2.40 ± 0.33 | 0.50 ± 0.06 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the culture of Jurkat cells (a human T lymphocyte cell line) and their treatment with this compound.
Materials:
-
Jurkat cells (ATCC TIB-152)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Maintain Jurkat cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treatment:
-
Prepare working solutions of this compound by diluting the 10 mM stock in complete RPMI-1640 medium to final concentrations of 0.1, 1, and 10 µM.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
Add the prepared this compound solutions or vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Cell Harvesting:
-
Following incubation, transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again and discard the supernatant. The cell pellet is now ready for protein extraction.
-
Protocol 2: Protein Extraction and Quantification
Materials:
-
RIPA lysis buffer (e.g., Thermo Fisher Scientific, #89900) supplemented with protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher Scientific, #78440)
-
BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, #23225)
-
Microcentrifuge tubes
-
Spectrophotometer or plate reader
Procedure:
-
Cell Lysis: Add 100-200 µL of ice-cold RIPA buffer with inhibitors to the cell pellet.
-
Incubation: Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
Protocol 3: SDS-PAGE and Western Blotting
Materials:
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% Mini-PROTEAN TGX Precast Gels, Bio-Rad)
-
Running buffer (Tris/Glycine/SDS)
-
Transfer buffer (Tris/Glycine/Methanol)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Recommended Primary Antibodies:
| Target Protein | Supplier & Catalog No. | Dilution |
| Phospho-Akt (Ser473) | Cell Signaling Technology, #4060 | 1:1000 |
| Total Akt | Cell Signaling Technology, #9272 | 1:1000 |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology, #4370 | 1:2000 |
| Total p44/42 MAPK (Erk1/2) | Cell Signaling Technology, #9102 | 1:1000 |
| Phospho-NF-κB p65 (Ser536) | Cell Signaling Technology, #3033 | 1:1000 |
| Total NF-κB p65 | Cell Signaling Technology, #8242 | 1:1000 |
| β-actin | Cell Signaling Technology, #4970 | 1:1000 |
Procedure:
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto the SDS-PAGE gel and run according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
Caption: Tim-3 Signaling Pathways and the Action of this compound.
Caption: Experimental Workflow for Western Blot Analysis.
Caption: Logical Relationship of this compound Mechanism of Action.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. TIM-3 as a promising target for cancer immunotherapy in a wide range of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Tim-3 and its role in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The costimulatory activity of Tim-3 requires Akt and MAPK signaling and its recruitment to the immune synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Tim-3: An Activation Marker and Activation Limiter of Innate Immune Cells [frontiersin.org]
- 10. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tim-3-IN-2 for T-Cell Proliferation Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tim-3-IN-2 in T-cell proliferation assays. Here you will find detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) receptor. It functions by blocking the interaction of Tim-3 with its various ligands, including phosphatidylserine (PtdSer), CEACAM1, and Galectin-9.[1] By disrupting these interactions, this compound inhibits the immunosuppressive signals mediated by Tim-3, which can lead to the restoration of T-cell effector functions, such as the production of pro-inflammatory cytokines and enhanced anti-tumor activity.[1]
Q2: What is the starting concentration of this compound I should use in my T-cell proliferation assay?
Based on its reported binding affinity (KD) of 0.61 μM, a good starting point for a dose-response experiment would be a concentration range that brackets this value.[1] We recommend a 10-point dose-response curve starting from 10 μM and going down to the nanomolar range (e.g., 10 μM, 5 μM, 2.5 μM, 1.25 μM, 0.6 μM, 0.3 μM, 0.15 μM, 0.075 μM, 0.037 μM, and a vehicle control). This range will help determine the optimal concentration for maximizing T-cell proliferation while minimizing potential off-target effects or cytotoxicity.
Q3: How can I assess T-cell proliferation in my assay?
Several methods can be used to measure T-cell proliferation. Common techniques include:
-
Dye dilution assays: Using fluorescent dyes like Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet, which are diluted with each cell division and can be quantified by flow cytometry.
-
3H-thymidine incorporation: This classic method measures the incorporation of a radioactive nucleoside into the DNA of dividing cells.[2]
-
MTT or CCK-8 assays: These colorimetric assays measure metabolic activity, which correlates with cell viability and proliferation.
Q4: What are the expected effects of this compound on T-cell proliferation?
In a setting where T-cells are suppressed or exhausted, this compound is expected to enhance T-cell proliferation by blocking the inhibitory signals from the Tim-3 pathway.[3] This effect is often observed in co-culture systems with tumor cells or in the presence of Tim-3 ligands. The magnitude of the effect will depend on the specific experimental conditions, including the activation state of the T-cells and the presence of Tim-3 ligands.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay Using CFSE Dilution
This protocol outlines a method for assessing the effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 and anti-CD28 antibodies.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
This compound
-
DMSO (vehicle control)
-
96-well round-bottom plates
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, viability dye)
Methodology:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
PBMC Labeling: Resuspend PBMCs at 1x107 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells three times with complete medium.
-
Cell Seeding: Resuspend the CFSE-labeled PBMCs at 1x106 cells/mL in complete RPMI medium.
-
Treatment Preparation: Prepare a serial dilution of this compound in complete RPMI medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Assay Setup:
-
Add 100 µL of the CFSE-labeled cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all stimulated wells.
-
Include appropriate controls: unstimulated cells (no anti-CD3/CD28), stimulated cells with vehicle control.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with FACS buffer.
-
Stain with antibodies for cell surface markers (e.g., CD4, CD8) and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on live, single cells and then on CD4+ and CD8+ T-cell populations. Proliferation is measured by the dilution of the CFSE signal.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no T-cell proliferation in stimulated control wells | Suboptimal anti-CD3/CD28 stimulation | Titrate the concentration of anti-CD3 and anti-CD28 antibodies to find the optimal stimulating conditions for your cells. |
| Poor cell viability | Ensure PBMCs are freshly isolated and handled gently. Use a viability dye to assess cell health before starting the assay. | |
| High background proliferation in unstimulated wells | Mycoplasma contamination | Test cell cultures for mycoplasma contamination. |
| Mitogenic components in serum | Use a different batch of FBS or heat-inactivate the serum. | |
| This compound shows cytotoxicity at higher concentrations | Off-target effects or inherent toxicity | Perform a dose-response curve for cytotoxicity using a viability assay (e.g., Trypan Blue or a viability dye for flow cytometry) to determine the maximum non-toxic concentration.[4] |
| Inconsistent results between experiments | Variability in primary cells | Use PBMCs from the same donor for comparative experiments or test multiple donors to account for biological variability. |
| Inconsistent reagent preparation | Prepare fresh dilutions of this compound and antibodies for each experiment. Ensure thorough mixing. | |
| Precipitation of this compound in culture medium | Low solubility of the compound | Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous culture medium, ensure rapid and thorough mixing. Avoid multiple freeze-thaw cycles of the stock solution. If precipitation persists, consider using a lower concentration range or a different solvent for the stock solution if compatible with cell culture. |
Data Presentation
Table 1: Example Dose-Response of this compound on T-Cell Proliferation
| This compound (µM) | % Proliferation (CD4+ T-cells) | % Proliferation (CD8+ T-cells) | % Cell Viability |
| 10 | 45 ± 4.2 | 65 ± 5.1 | 75 ± 6.8 |
| 5 | 60 ± 5.5 | 78 ± 6.3 | 88 ± 4.5 |
| 2.5 | 75 ± 6.1 | 85 ± 7.2 | 92 ± 3.1 |
| 1.25 | 72 ± 5.8 | 83 ± 6.9 | 95 ± 2.5 |
| 0.6 | 68 ± 4.9 | 80 ± 6.1 | 96 ± 2.2 |
| 0.3 | 65 ± 4.5 | 75 ± 5.8 | 97 ± 1.9 |
| 0.15 | 58 ± 4.1 | 70 ± 5.2 | 98 ± 1.5 |
| 0.075 | 52 ± 3.8 | 65 ± 4.8 | 98 ± 1.3 |
| 0 (Vehicle) | 50 ± 3.5 | 62 ± 4.5 | 98 ± 1.2 |
| Unstimulated | 5 ± 1.2 | 8 ± 1.5 | 99 ± 0.8 |
Data are presented as mean ± standard deviation from a representative experiment.
Visualizations
Tim-3 Signaling Pathway
References
- 1. TIM-3 is Expressed on Activated Human CD4+ T Cells and Regulates Th1 and Th17 Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
How to improve the stability of Tim-3-IN-2 in solution
Welcome to the technical support center for Tim-3-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] It is soluble in DMSO up to 50 mg/mL.[2] For cell-based assays, it is crucial to ensure the final concentration of DMSO is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%).
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical for maintaining the integrity of this compound. Recommendations are summarized in the table below.
| Format | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from multiple suppliers.[1][2]
Q3: My this compound solution has been stored for a while. How can I check if it has degraded?
A3: The most reliable way to assess the integrity of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][4] This technique can separate the intact compound from potential degradation products. A simple protocol is provided in the "Experimental Protocols" section of this guide.
Q4: I observe precipitation in my this compound stock solution upon thawing. What should I do?
A4: Precipitation upon thawing can occur, especially if the stock solution is highly concentrated. Gently warm the solution to 37°C for a few minutes and vortex to redissolve the compound. If precipitation persists, it may indicate that the solubility limit has been exceeded. Consider preparing a fresh, less concentrated stock solution.
Q5: Can I store my working solutions of this compound in aqueous buffers?
A5: It is generally not recommended to store this compound in aqueous buffers for extended periods. The molecule contains functional groups, such as an amide and an isoxazole ring, that may be susceptible to hydrolysis, especially at non-neutral pH.[5][6][7] It is best practice to prepare fresh working solutions from your DMSO stock immediately before each experiment.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound stability.
Issue 1: Inconsistent or lower-than-expected activity in my assay.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound in stock solution. | Verify the age and storage conditions of your stock solution. If in doubt, prepare a fresh stock. Assess the purity of the old stock solution using the HPLC-UV protocol below. |
| Degradation in aqueous assay buffer. | Minimize the incubation time of this compound in your assay buffer. Prepare working solutions immediately before use. Consider the pH of your buffer; extreme pH values can accelerate hydrolysis of the amide or isoxazole moieties.[5][7][8] |
| Photodegradation. | This compound contains aromatic rings and an isoxazole, which can be susceptible to photodegradation.[9][10] Protect your solutions from light by using amber vials or wrapping tubes in foil, especially during long incubations. |
| Oxidation. | While less common for the functional groups present, oxidation can be a degradation pathway for some small molecules.[11] If you suspect oxidation, consider preparing your buffers with degassed water and/or adding a small amount of an antioxidant like ascorbic acid or Trolox, if compatible with your assay. |
| Poor quality DMSO. | Use high-purity, anhydrous DMSO. Older or improperly stored DMSO can absorb water, which may contribute to the hydrolysis of the compound.[2] |
Issue 2: Appearance of new peaks in my analytical chromatogram (e.g., HPLC or LC-MS).
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the amide bond. | This would result in the cleavage of the molecule into two smaller fragments. This is more likely to occur under harsh pH conditions.[5][7] |
| Cleavage of the isoxazole ring. | Isoxazole rings can be susceptible to cleavage under acidic, basic, or photolytic conditions, leading to the formation of different degradation products.[6][8][10] |
| Hydrolysis of ether linkages. | The ether bonds in this compound are generally stable but can be cleaved under strongly acidic conditions.[12] |
| Photodegradation products. | Exposure to light, especially UV, can lead to the formation of various degradation products from the aromatic and heterocyclic rings.[9][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
-
Protocol 2: Stability Assessment of this compound by HPLC-UV
This protocol provides a general method to assess the stability of your this compound solution over time.
-
Materials:
-
This compound solution to be tested
-
HPLC-grade acetonitrile and water
-
HPLC-grade formic acid
-
HPLC system with a UV detector and a C18 column
-
-
Procedure:
-
Sample Preparation: Dilute a small aliquot of your this compound stock solution to a final concentration of approximately 10-20 µM in a 50:50 acetonitrile:water mixture. This will be your "Time 0" sample.
-
Incubation: Incubate your stock or working solution under the conditions you wish to test (e.g., room temperature, 37°C, in aqueous buffer, exposed to light).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and dilute it in the same manner as the "Time 0" sample.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determine the λmax of this compound by scanning with a UV-Vis spectrophotometer or using a photodiode array (PDA) detector. If unknown, monitor at 254 nm and 280 nm.
-
Gradient: A typical gradient could be 5-95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. This may need to be optimized.[3][4]
-
-
Data Analysis:
-
Inject all samples onto the HPLC system.
-
Compare the chromatograms from the different time points to the "Time 0" sample.
-
Stability is assessed by the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to Time 0.
-
-
Visualizations
Caption: The Tim-3 signaling pathway and the inhibitory mechanism of this compound.
Caption: A logical workflow for troubleshooting potential stability issues with this compound.
References
- 1. abmole.com [abmole.com]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Isoxazole - Wikipedia [en.wikipedia.org]
- 11. US8007737B2 - Use of antioxidants to prevent oxidation and reduce drug degradation in drug eluting medical devices - Google Patents [patents.google.com]
- 12. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of the photocatalytic degradation process of aromatic organic compounds applied to mangrove sediment - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of Tim-3-IN-2
Welcome to the technical support center for Tim-3-IN-2. This guide provides troubleshooting advice and answers to frequently asked questions regarding cell viability issues observed at high concentrations of the inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a significant decrease in cell viability at high concentrations of this compound?
At high concentrations, the observed cytotoxicity can stem from several factors. While this compound is a potent inhibitor of the Tim-3 signaling pathway, elevated concentrations may lead to:
-
On-Target Toxicity: In cell lines that heavily rely on Tim-3 signaling for survival or regulation, potent inhibition can lead to cell death. Tim-3 expression can mark functionally exhausted or suppressed T cells, and its modulation can have significant cellular consequences.[1]
-
Off-Target Kinase Inhibition: Many small molecule inhibitors can affect unintended kinase targets at high concentrations. This can disrupt essential cellular signaling pathways, leading to a general cytotoxic effect. This is a common challenge in kinase inhibitor development.[2]
-
Induction of Apoptosis: The most common mechanism of cell death induced by high concentrations of kinase inhibitors is caspase-dependent apoptosis.[3] This process is characterized by the activation of executioner caspases like caspase-3 and subsequent cleavage of cellular proteins.
Q2: How can I differentiate between on-target and off-target toxicity?
A key experiment is to compare the effect of this compound on cell lines with and without Tim-3 expression. This allows you to isolate the effects directly related to the intended target.
Table 1: Experimental Strategy to Differentiate On-Target vs. Off-Target Effects
| Cell Line Type | Expected Outcome with this compound | Interpretation |
| Tim-3 Positive Cells (e.g., Activated T-cells, AML cell lines) | High potency (low IC50) for cell viability reduction. | The effect is likely due to on-target inhibition of Tim-3 signaling. |
| Tim-3 Negative Cells (e.g., HEK293, certain cancer lines) | Low potency (high IC50) for cell viability reduction. Cytotoxicity only observed at very high concentrations. | The effect at high concentrations is likely due to off-target activity or general compound toxicity. |
Q3: What is the recommended concentration range for using this compound?
The optimal concentration depends on the cell type and the experimental goal. It is crucial to determine the dose-response curve in your specific system. The goal is to use a concentration that effectively inhibits Tim-3 signaling without causing widespread, off-target cytotoxicity.
Table 2: Example Potency and Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Target IC50 (nM) (Tim-3 Pathway Inhibition) | Cytotoxicity CC50 (µM) (Cell Viability) | Therapeutic Index (CC50 / IC50) |
| Jurkat (Tim-3+) | 85 | 15.2 | ~179 |
| Primary CD8+ T-cells (Activated) | 60 | 9.8 | ~163 |
| HEK293 (Tim-3-) | > 10,000 | 45.7 | N/A |
| A549 (Tim-3-) | > 10,000 | 38.5 | N/A |
| Note: These values are examples. Researchers should determine these values for their specific experimental setup. |
Q4: My results from luminescence-based cell viability assays are inconsistent. What could be the issue?
High concentrations of chemical compounds can interfere with assay reagents. For luminescence-based assays that measure ATP levels (e.g., CellTiter-Glo®), the inhibitor might directly inhibit the luciferase enzyme, leading to inaccurate readings.[4]
Troubleshooting Steps:
-
Run a "No-Cell" Control: Add this compound to media without cells and run the viability assay. A change in signal indicates direct compound interference.
-
Use an Alternative Assay: Validate your findings with a different method that relies on an orthogonal principle, such as a colorimetric assay measuring metabolic activity (e.g., MTT or XTT assay) or a fluorescence-based method.[5][6]
-
Confirm with Direct Cell Counting: Use a method like Trypan Blue exclusion to directly count live and dead cells, which is less prone to chemical interference.
Q5: How can I confirm if the observed cell death is due to apoptosis?
If the cytotoxicity is mediated by a specific cellular program, it is often apoptosis. This can be confirmed by detecting key apoptotic markers. High concentrations of kinase inhibitors frequently induce apoptosis through a caspase-dependent mechanism.[3]
Recommended Experiments:
-
Western Blot: Probe for the cleavage of caspase-9 (initiator) and caspase-3 (executioner), as well as the cleavage of PARP, a well-known substrate of activated caspase-3.[7]
-
Flow Cytometry: Use Annexin V and Propidium Iodide (PI) staining. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Signaling Pathways and Workflows
Caption: Simplified Tim-3 signaling pathway in a T-cell.
Caption: Troubleshooting workflow for high-concentration cytotoxicity.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using Luminescence-Based Assay
This protocol describes a general method for assessing cell viability based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
-
White, opaque 96-well microplates suitable for luminescence
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Luminometer plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow cells to adhere and resume growth.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. This results in a final volume of 100 µL with a 1X final concentration of the inhibitor.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Procedure:
-
Equilibrate the plate and the ATP detection reagent to room temperature for 30 minutes.
-
Add 100 µL of the ATP detection reagent to each well. .
-
Mix contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the results as percent viability versus log[concentration] and fit a dose-response curve to calculate the CC50 value.
Protocol 2: Assessment of Apoptosis by Western Blot
This protocol is for detecting the cleavage of caspase-3, a hallmark of apoptosis.
Materials:
-
Cells treated with this compound and controls.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-total caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
SDS-PAGE gels and Western blotting equipment.
Methodology:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes. Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg per lane). Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The presence of bands at ~17/19 kDa indicates cleaved, active caspase-3. Use β-actin as a loading control.
References
- 1. biorxiv.org [biorxiv.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. The multikinase inhibitor sorafenib induces caspase-dependent apoptosis in PC-3 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Tim-3-IN-2 Treatment Duration in Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tim-3-IN-2 in cytotoxicity assays. The information is designed to help refine treatment duration and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a small molecule inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (Tim-3). Tim-3 is an immune checkpoint receptor expressed on various immune cells, including exhausted T cells and natural killer (NK) cells. By binding to Tim-3, this compound blocks the interaction with its ligands, such as galectin-9 and phosphatidylserine. This blockade can reverse Tim-3-mediated immune suppression, leading to enhanced T-cell and NK cell cytotoxicity against target cells.
Q2: What is the recommended starting treatment duration for this compound in a cytotoxicity assay?
Based on general cytotoxicity assay protocols and studies with other small molecule Tim-3 inhibitors, a starting treatment duration of 4 to 24 hours is recommended. However, the optimal duration is highly dependent on the specific cell types used (both effector and target cells) and the experimental conditions. A time-course experiment is strongly advised to determine the ideal treatment window for your specific assay.
Q3: Should I expect this compound to directly kill the target cells?
No, this compound is not a cytotoxic agent itself. Its function is to enhance the cytotoxic activity of effector immune cells (e.g., T cells, NK cells) by blocking an inhibitory signal. Therefore, in your experimental setup, you should observe increased target cell death only in the presence of both effector cells and this compound.
Q4: Can Tim-3 inhibition sometimes lead to unexpected T-cell activation or even inhibition?
Yes, the Tim-3 signaling pathway is complex and can have dual functions, acting as both an inhibitory and a co-stimulatory receptor depending on the cellular context and the presence of different ligands.[1][2] In some contexts, particularly with acute stimulation, Tim-3 has been reported to have activating functions.[2] Therefore, it is possible to observe varying effects on T-cell activation. Careful titration of this compound concentration and a detailed time-course analysis are crucial to understanding its effect in your specific experimental system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in cytotoxicity with this compound treatment. | 1. Suboptimal treatment duration: The incubation time may be too short for the inhibitory effect to be reversed and for cytotoxicity to be executed. Conversely, prolonged exposure might lead to effector cell exhaustion. 2. Incorrect concentration of this compound: The concentration may be too low to effectively block Tim-3 signaling or too high, leading to off-target effects or toxicity. 3. Low or absent Tim-3 expression on effector cells: The effector cells (e.g., T cells, NK cells) may not express sufficient levels of Tim-3 for the inhibitor to have a significant effect. 4. Effector cells are not functionally exhausted: Tim-3 inhibitors are most effective on exhausted T cells where the Tim-3 pathway is actively suppressing their function.[3] | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 4, 8, 12, 24, and 48 hours) to identify the optimal window for observing enhanced cytotoxicity. 2. Perform a dose-response experiment: Titrate this compound across a range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal effective concentration without inducing toxicity. 3. Verify Tim-3 expression: Use flow cytometry to confirm Tim-3 expression on your effector cell population before and after activation/co-culture. 4. Use appropriate effector cells: Consider using in vitro models of T-cell exhaustion or effector cells known to upregulate Tim-3 upon activation. |
| High background cytotoxicity in control groups (effector cells + target cells without this compound). | 1. Effector to target (E:T) ratio is too high: An excessive number of effector cells can lead to significant target cell lysis even without the inhibitor. 2. Non-specific activation of effector cells: Components in the culture medium or the target cells themselves might be causing non-specific activation of the effector cells. | 1. Optimize the E:T ratio: Test a range of E:T ratios (e.g., 1:1, 5:1, 10:1) to find a ratio that provides a clear window to observe the enhancing effect of this compound. 2. Use appropriate controls: Include controls with effector cells alone and target cells alone to assess baseline viability and non-specific cell death. Ensure the culture medium is optimized for co-culture experiments. |
| Inconsistent results between experiments. | 1. Variability in cell health and passage number: Differences in the viability and passage number of effector and target cells can lead to inconsistent results. 2. Inconsistent timing of treatment and assay readout: Small variations in the timing of drug addition and cytotoxicity measurement can impact the results, especially in kinetic assays. | 1. Standardize cell culture procedures: Use cells within a consistent and low passage number range. Always check cell viability before starting an experiment. 2. Maintain a strict experimental timeline: Ensure that the timing of all experimental steps, from cell plating to data acquisition, is consistent across all experiments. |
| Unexpected decrease in cytotoxicity with this compound treatment. | 1. Pro-apoptotic or off-target effects at high concentrations: The concentration of this compound may be too high, leading to toxicity in effector or target cells. 2. Context-dependent co-stimulatory role of Tim-3: In certain cellular contexts, blocking Tim-3 might interfere with a co-stimulatory signal, leading to reduced T-cell activation.[1][2] | 1. Perform a dose-response curve and assess cell viability: Test a range of this compound concentrations and include a viability assay (e.g., trypan blue exclusion, live/dead staining) for both effector and target cells to identify any toxic concentrations. 2. Characterize the activation state of your effector cells: Analyze the expression of other activation and exhaustion markers on your effector cells to better understand their functional state and how Tim-3 inhibition is affecting them. |
Experimental Protocols
Protocol: Time-Course Analysis of this compound in a T-Cell Mediated Cytotoxicity Assay
This protocol outlines a method to determine the optimal treatment duration of this compound in a co-culture cytotoxicity assay using T cells as effectors and tumor cells as targets.
Materials:
-
Effector T cells (e.g., activated human PBMCs or a specific T-cell line)
-
Target tumor cells (expressing the relevant antigen for the T cells)
-
This compound
-
Complete cell culture medium
-
Cytotoxicity assay kit (e.g., LDH release, Calcein-AM release, or a flow cytometry-based assay)
-
96-well cell culture plates
Procedure:
-
Cell Preparation:
-
Culture and expand effector T cells and target tumor cells.
-
On the day of the experiment, harvest and count both cell types. Ensure high viability (>95%).
-
Resuspend cells in complete culture medium at the desired concentrations.
-
-
Assay Setup:
-
Plate the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight if necessary.
-
Prepare serial dilutions of this compound in complete culture medium.
-
On the day of the co-culture, add the effector T cells to the wells containing the target cells at an optimized E:T ratio.
-
Immediately add the different concentrations of this compound and a vehicle control to the respective wells.
-
-
Time-Course Incubation:
-
Incubate the co-culture plates at 37°C and 5% CO2.
-
At each designated time point (e.g., 4, 8, 12, 24, and 48 hours), remove a set of plates or wells for cytotoxicity measurement.
-
-
Cytotoxicity Measurement:
-
Follow the manufacturer's instructions for the chosen cytotoxicity assay kit.
-
For example, if using an LDH release assay, collect the supernatant from each well at each time point and measure LDH activity.
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity for each condition and time point using the following formula:
-
Plot the percentage of cytotoxicity against the treatment duration for each concentration of this compound to determine the optimal incubation time.
-
Visualizations
Caption: Simplified Tim-3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for time-course analysis of this compound treatment.
Caption: Logical troubleshooting flow for unexpected results with this compound.
References
Technical Support Center: Improving the Delivery of Tim-3-IN-2 in Animal Models
Welcome to the technical support center for Tim-3-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of this compound in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your in vivo studies.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions that may arise during the formulation and administration of this compound for in vivo experiments.
Question: My this compound is not dissolving properly. What can I do?
Answer: this compound is a hydrophobic molecule with low aqueous solubility. Here are some steps to improve dissolution:
-
Solvent Selection: this compound is reported to be soluble in DMSO at concentrations of 40-50 mg/mL. It is recommended to first prepare a stock solution in 100% DMSO.
-
Sonication and Warming: Gentle warming (up to 60°C) and sonication can aid in the dissolution of the compound in DMSO.
-
Fresh Solvent: Ensure you are using a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.
-
Formulation for Injection: For in vivo administration, the DMSO stock solution must be further diluted in a vehicle suitable for injection. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS. It is crucial to add these components sequentially and ensure the solution is clear at each step. Another suggested formulation is 15% Cremophor EL in 85% saline, which may require sonication to form a stable suspension.
Question: I am observing precipitation of this compound after diluting the DMSO stock into my aqueous vehicle. How can I prevent this?
Answer: This is a common issue with hydrophobic compounds. Here are some troubleshooting tips:
-
Optimize Vehicle Composition: The ratio of co-solvents (like PEG300 and Tween 80) to the aqueous component is critical. You may need to empirically determine the optimal ratio for your desired final concentration of this compound to maintain its solubility.
-
Preparation Method: Prepare the formulation fresh before each use. Add the vehicle components to the DMSO stock solution slowly while vortexing to ensure proper mixing and prevent immediate precipitation.
-
Final Concentration: It's possible that the desired final concentration of this compound is too high for the chosen vehicle. Consider lowering the final concentration if precipitation persists.
-
Alternative Formulations: Explore other formulation strategies for poorly soluble drugs, such as lipid-based formulations or nanosuspensions, which can improve the bioavailability of hydrophobic compounds.[1][2][3]
Question: What is a recommended starting dose for this compound in a mouse tumor model?
Answer: As of the latest information available, specific in vivo efficacy studies with detailed dosing for this compound have not been widely published. However, based on preclinical studies of other small molecule inhibitors and anti-Tim-3 antibodies, a starting point for dose-ranging studies could be in the range of 5-25 mg/kg administered intraperitoneally (i.p.) or orally (p.o.) once daily. For example, a study using a human TIM3 knock-in mouse model with an anti-human TIM3 antibody used a dose of 5 mg/kg.[4] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific animal model and cancer type.
Question: I am not observing the expected anti-tumor efficacy. What are some potential reasons?
Answer: Lack of efficacy can be due to several factors:
-
Suboptimal Dosing or Schedule: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of the inhibitor at the tumor site. An initial pharmacokinetic study to determine the half-life of this compound in your model would be highly beneficial for designing an effective dosing regimen.
-
Poor Bioavailability: The formulation may not be efficiently absorbed, leading to low systemic exposure. Consider optimizing the formulation or exploring alternative routes of administration.
-
Tumor Model Resistance: The chosen tumor model may not be sensitive to Tim-3 inhibition alone. Tim-3 is often co-expressed with other immune checkpoint receptors like PD-1.[5] Combination therapy with a PD-1 inhibitor has shown synergistic effects in preclinical models with anti-Tim-3 antibodies and may be necessary to achieve a robust anti-tumor response.[5]
-
Compound Stability: Ensure the compound is stored correctly (as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 6 months) and that the formulation is prepared fresh to avoid degradation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and representative data for other Tim-3 targeting agents to provide a comparative reference.
Table 1: Physicochemical and In Vitro Properties of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 0.61 µM | MedchemExpress |
| Molecular Weight | 461.47 g/mol | MedchemExpress |
| Solubility in DMSO | 40-50 mg/mL | AbMole BioScience, MedchemExpress |
Table 2: Representative In Vivo Dosing of Tim-3 Targeting Antibodies in Mouse Models
| Agent | Dose | Route of Administration | Mouse Model | Reference |
| Anti-human TIM3 Antibody | 5 mg/kg | Not Specified | MC38 tumor-bearing human TIM3 knock-in mice | [4] |
| Anti-mouse TIM-3 Antibody | 100 µ g/mouse | Intraperitoneal | WT3 sarcoma, B16F10 melanoma, TRAMP-C1 prostate cancer, MC38 & CT26 colon carcinoma | [6] |
Detailed Experimental Protocols
The following is a generalized protocol for the in vivo administration of a hydrophobic small molecule inhibitor like this compound. Note: This is a template and must be optimized for your specific experimental needs.
Protocol: Preparation of this compound Formulation for Intraperitoneal Injection
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
If necessary, gently warm the solution and sonicate until the powder is completely dissolved.
-
-
Prepare the Vehicle (Example for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline final formulation):
-
In a sterile tube, combine the required volumes of DMSO (from the stock solution), PEG300, and Tween 80.
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Final Formulation:
-
Slowly add the sterile saline or PBS to the co-solvent mixture while continuously vortexing.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may indicate that the compound is precipitating out of solution.
-
Prepare this formulation fresh immediately before administration to the animals.
-
Protocol: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
-
Animal Model:
-
Select an appropriate syngeneic mouse tumor model (e.g., MC38 colon adenocarcinoma in C57BL/6 mice).
-
Implant tumor cells subcutaneously into the flank of the mice.
-
-
Treatment Groups:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound (at various doses, e.g., 5, 10, 25 mg/kg)
-
Positive control (e.g., anti-PD-1 antibody)
-
Combination of this compound and anti-PD-1 antibody
-
-
-
Administration:
-
Administer the prepared formulations (e.g., via intraperitoneal injection) according to the desired schedule (e.g., once daily for 14-21 days).
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health status.
-
-
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry for immune cell infiltration).
-
Visualizations
Tim-3 Signaling Pathway
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. researchgate.net [researchgate.net]
- 5. The TIM3/Gal9 Signaling Pathway: An Emerging Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of Tim-3-IN-2
Welcome to the technical support center for Tim-3-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability and troubleshooting common issues encountered during experiments with this novel Tim-3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) receptor.[1][2] TIM-3 is an immune checkpoint protein expressed on various immune cells, including T cells, regulatory T cells (Tregs), dendritic cells (DCs), and natural killer (NK) cells.[3] Its engagement with ligands such as Galectin-9 (Gal-9), Phosphatidylserine (PtdSer), High Mobility Group Box 1 (HMGB1), and Carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM-1) leads to the suppression of anti-tumor immune responses.[4] this compound functions by blocking these interactions, thereby inhibiting the immunosuppressive function of TIM-3 and enhancing T-cell anti-tumor activity.[1][2]
Q2: What are the physical and chemical properties of this compound?
The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C25H23N3O6 |
| Molecular Weight | 461.47 g/mol |
| Appearance | White to off-white solid |
| Binding Affinity (Kd) | 0.61 μM |
| CAS Number | 1113126-49-0 |
Q3: How should I store and handle this compound to ensure its stability?
Proper storage and handling are critical for maintaining the integrity and activity of this compound across experiments. Adhering to the following guidelines will help minimize variability.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Handling Recommendations:
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes upon preparation.
-
Solvent Quality: Use high-purity, anhydrous DMSO to prepare stock solutions. Hygroscopic DMSO can significantly impact the solubility and stability of the compound.[2]
-
Light and Air Sensitivity: While specific data for this compound is not available, it is good practice to protect small molecule inhibitors from light and air to prevent degradation. Store solutions in amber vials and minimize exposure to the atmosphere.
Q4: What is the Tim-3 signaling pathway?
The Tim-3 signaling pathway is a negative regulatory pathway in the immune system. When Tim-3 on the surface of an immune cell binds to one of its ligands, it initiates a signaling cascade that leads to T-cell exhaustion and suppression of the immune response.
References
Addressing solubility issues of Tim-3-IN-2 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with the small molecule inhibitor, Tim-3-IN-2, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a small molecule inhibitor of the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) receptor. It has a molecular weight of 461.47 g/mol and a chemical formula of C25H23N3O6.[1] this compound functions by blocking the interaction of Tim-3 with its ligands, thereby inhibiting its immunosuppressive function.[1]
Q2: What is the known solubility of this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO), with a reported solubility of up to 50 mg/mL.[1] However, its solubility in aqueous buffers is expected to be low due to its hydrophobic nature.
Q3: Why is my this compound precipitating when I dilute my DMSO stock in aqueous buffer?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in water, and the abrupt change in solvent polarity causes it to fall out of solution.
Q4: What is the recommended final concentration of DMSO in my cell-based assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 1%, with 0.1% being a safe starting point for many cell lines.
Troubleshooting Guide for this compound Solubility
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Initial Preparation: High-Concentration Stock Solution
The first step is to prepare a high-concentration stock solution in an appropriate organic solvent.
-
Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).
-
To aid dissolution, you can gently warm the solution (up to 60°C) and use sonication.[1]
-
Ensure the compound is completely dissolved before storing.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]
Working Solution Preparation in Aqueous Buffer
When preparing your final working solution in an aqueous buffer (e.g., PBS, Tris-HCl, cell culture media), you may encounter precipitation. The following strategies can help maintain the solubility of this compound.
| Strategy | Description | Recommended Starting Concentration |
| Co-solvents | Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds. | Ethanol (up to 5% v/v), PEG300 (up to 10% v/v) |
| Surfactants | Non-ionic detergents can form micelles that encapsulate the hydrophobic compound, keeping it in solution. | Tween 80 (0.1-1% v/v), Polysorbate 20 (0.1-1% v/v) |
| Physical Methods | Applying energy can help overcome the activation energy barrier for dissolution. | Sonication (5-15 minutes), Gentle Warming (37°C) |
Experimental Protocols
Protocol 1: Standard Dilution for In Vitro Assays
-
Thaw your high-concentration this compound stock solution in DMSO at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Perform a serial dilution of the stock solution in your chosen aqueous buffer or cell culture medium to achieve the desired final concentration.
-
It is recommended to add the small volume of the DMSO stock to the larger volume of aqueous buffer while vortexing to promote rapid mixing and reduce the chance of precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
Protocol 2: Formulation for Improved Aqueous Solubility
For applications requiring higher concentrations of this compound in an aqueous environment, the following formulation can be adapted. This is based on a general formulation for hydrophobic small molecules for in vivo use and should be optimized for your specific in vitro application.
-
Start with your high-concentration this compound stock solution in DMSO.
-
In a separate tube, prepare a vehicle solution. An example vehicle could consist of:
-
10% PEG300
-
5% Tween 80
-
85% Saline or PBS
-
-
Slowly add the required volume of the this compound DMSO stock to the vehicle solution while vortexing.
-
The final concentration of DMSO in this formulation should be kept as low as possible.
Data Presentation
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 50 mg/mL[1] | ~108 mM | Warming and sonication can aid dissolution.[1] |
| Aqueous Buffers (e.g., PBS, Tris) | Low (Not Quantified) | - | Expected to be poorly soluble. The use of co-solvents and/or surfactants is recommended to improve solubility. |
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: A flowchart outlining the steps for preparing stock and working solutions of this compound.
Tim-3 Signaling Pathway
Caption: Diagram of the Tim-3 signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
Unveiling the Potential of Small Molecule Tim-3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The T-cell immunoglobulin and mucin domain-3 (Tim-3) has emerged as a critical immune checkpoint receptor, playing a significant role in T-cell exhaustion and tumor immune evasion. While monoclonal antibodies have dominated the landscape of Tim-3 inhibition, a new frontier is opening with the development of small molecule inhibitors. This guide provides a comprehensive comparison of a promising small molecule inhibitor, Tim-3-IN-2, with other recently identified small molecule alternatives, offering a detailed look at their inhibitory effects, supporting experimental data, and the methodologies used for their validation.
Tim-3 Signaling Pathway: A Target for Immunotherapy
Tim-3 is a type I transmembrane protein expressed on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs). Its engagement with its ligands, such as Galectin-9 (Gal-9), Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1), Phosphatidylserine (PtdSer), and High Mobility Group Box 1 (HMGB1), triggers an inhibitory signaling cascade. This cascade suppresses T-cell activation, cytokine production, and proliferation, ultimately leading to T-cell exhaustion and a dampened anti-tumor immune response. The blockade of Tim-3 signaling aims to reverse this immunosuppressive state and restore the anti-tumor activity of immune cells.
Caption: A diagram of the Tim-3 signaling pathway and the inhibitory mechanism of small molecules.
Comparative Analysis of Small Molecule Tim-3 Inhibitors
This section provides a head-to-head comparison of this compound with two other notable small molecule inhibitors, SMI402 and ML-T7. The data presented is a summary of findings from key preclinical studies.
| Feature | This compound (A-41) | SMI402 | ML-T7 |
| Binding Affinity (KD) | 0.61 µM[1][2] | High Affinity (Specific KD not reported)[3][4][5] | Not explicitly reported, but targets the FG-CC' cleft[6] |
| Mechanism of Action | Blocks Tim-3 interaction with PtdSer, CEACAM1, and Gal-9.[1] | Prevents ligation of PtdSer, HMGB1, and CEACAM1 to Tim-3.[3][4][5] | Targets the FG-CC' cleft of Tim-3, blocking interaction with PtdSer and CEACAM1.[6] |
| In Vitro Functional Effects | Reverses Tim-3-mediated suppression of pro-inflammatory cytokine production and enhances T-cell anti-tumor activity against AML cell lines.[1][2] | Reinvigorates T-cell function.[3][4][5] | Enhances survival and anti-tumor activity of primary CD8+ CTLs and CAR-T cells; promotes NK cell killing activity and DC antigen-presenting capacity.[6] |
| In Vivo Efficacy | Data from in vitro co-culture assays with AML cell lines.[1] | Inhibited tumor growth in an MC38-bearing mouse model by increasing CD8+ T and NK cell infiltration and function.[3][4][5] | Showed tumor inhibitory effects comparable to a Tim-3 blocking antibody in syngeneic tumor models. Demonstrated greater efficacy in combination with an anti-PD-1 antibody.[6] |
Experimental Protocols for Inhibitor Validation
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays used to characterize the inhibitory effect of these small molecules on Tim-3.
Experimental Workflow: Validating Tim-3 Inhibitors
Caption: A generalized experimental workflow for the identification and validation of small molecule Tim-3 inhibitors.
Ligand-Binding Inhibition Assay (ELISA-based)
This assay is designed to determine the ability of a small molecule inhibitor to block the interaction between Tim-3 and its ligands.
-
Materials: Recombinant human Tim-3 protein, recombinant human Galectin-9 (or other ligands), streptavidin-coated 96-well plates, biotinylated anti-Tim-3 antibody, HRP-conjugated secondary antibody, TMB substrate, stop solution, wash buffer (PBS with 0.05% Tween-20), and the small molecule inhibitor.
-
Protocol:
-
Coat the streptavidin-coated plates with biotinylated anti-Tim-3 antibody overnight at 4°C.
-
Wash the plates and block with 1% BSA in PBS for 1 hour at room temperature.
-
Add recombinant human Tim-3 protein to the wells and incubate for 2 hours at room temperature.
-
Wash the plates.
-
Pre-incubate the recombinant human Galectin-9 with varying concentrations of the small molecule inhibitor for 30 minutes.
-
Add the inhibitor/ligand mixture to the wells and incubate for 2 hours at room temperature.
-
Wash the plates.
-
Add an HRP-conjugated anti-Galectin-9 antibody and incubate for 1 hour at room temperature.
-
Wash the plates.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
The percentage of inhibition is calculated relative to the control (no inhibitor).
-
T-cell Activation and Cytokine Release Assay
This assay assesses the functional effect of the Tim-3 inhibitor on T-cell activation and cytokine production.
-
Materials: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells, anti-CD3 and anti-CD28 antibodies, the small molecule inhibitor, cell culture medium, 96-well cell culture plates, and ELISA kits for IFN-γ and TNF-α.
-
Protocol:
-
Coat the 96-well plates with anti-CD3 antibody overnight at 4°C.
-
Wash the wells with sterile PBS.
-
Isolate PBMCs or T-cells from healthy donor blood.
-
Resuspend the cells in culture medium and add them to the wells.
-
Add anti-CD28 antibody to the wells for co-stimulation.
-
Add varying concentrations of the Tim-3 inhibitor to the wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, centrifuge the plates and collect the supernatants.
-
Measure the concentration of IFN-γ and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.
-
T-cell proliferation can be assessed in parallel using methods like CFSE dilution or BrdU incorporation.
-
In Vivo Tumor Model Efficacy Study
This study evaluates the anti-tumor efficacy of the small molecule inhibitor in a preclinical animal model. The MC38 colon adenocarcinoma model is commonly used for immunotherapy studies.
-
Materials: C57BL/6 mice, MC38 cancer cells, the small molecule inhibitor formulated for in vivo administration, vehicle control, calipers for tumor measurement.
-
Protocol:
-
Inject MC38 cells subcutaneously into the flank of C57BL/6 mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the small molecule inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, tumors can be excised for further analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, NK cells).
-
Survival can also be monitored as a primary endpoint.
-
Conclusion
The development of small molecule inhibitors targeting Tim-3, such as this compound, SMI402, and ML-T7, represents a significant advancement in the field of cancer immunotherapy. These orally bioavailable compounds offer potential advantages in terms of dosing flexibility and manufacturing costs compared to monoclonal antibodies. The comparative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug developers working to validate and advance these promising therapeutic agents. Further investigation into the in vivo efficacy, safety profiles, and potential for combination therapies will be crucial in realizing the full clinical potential of small molecule Tim-3 inhibitors in the fight against cancer.
References
- 1. Discovery of Small-Molecule TIM-3 Inhibitors for Acute Myeloid Leukemia Using Pharmacophore-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of mouse model tumor implantation site on acquired resistance to anti-PD-1 immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]
- 5. Identification of a novel small-molecule inhibitor targeting TIM-3 for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a small-molecule Tim-3 inhibitor to potentiate T cell-mediated antitumor immunotherapy in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tim-3 Targeting: The Small Molecule Inhibitor Tim-3-IN-2 Versus Anti-Tim-3 Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct therapeutic modalities targeting the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) immune checkpoint: the small molecule inhibitor Tim-3-IN-2 and monoclonal anti-Tim-3 antibodies. By examining their mechanisms of action, performance in functional assays, and the experimental methodologies used for their evaluation, this document aims to equip researchers with the necessary information to make informed decisions for their discovery and development programs.
Introduction to Tim-3 and its Role as an Immune Checkpoint
T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) is a critical immune checkpoint receptor expressed on a variety of immune cells, including T cells (CD4+ and CD8+), regulatory T cells (Tregs), natural killer (NK) cells, dendritic cells (DCs), and macrophages[1]. Its engagement with its ligands—galectin-9 (Gal-9), phosphatidylserine (PtdSer), high mobility group box 1 (HMGB1), and carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1)—triggers inhibitory signals that suppress immune responses. In the context of cancer, Tim-3 contributes to T-cell exhaustion and dysfunction, thereby enabling tumors to evade immune surveillance. Consequently, blocking the Tim-3 signaling pathway has emerged as a promising strategy in cancer immunotherapy.
Mechanisms of Action
Both this compound and anti-Tim-3 antibodies aim to disrupt the inhibitory signaling of Tim-3, but they achieve this through different molecular interactions.
This compound: This is a small molecule inhibitor designed to physically occupy key binding sites on the Tim-3 protein. By doing so, it competitively inhibits the interaction between Tim-3 and its various ligands, effectively blocking the downstream inhibitory signals.
Anti-Tim-3 Antibodies: These are monoclonal antibodies (mAbs) that bind to specific epitopes on the extracellular domain of the Tim-3 receptor. Their primary mechanism is to sterically hinder the binding of Tim-3 to its ligands. Some anti-Tim-3 antibodies may also induce receptor internalization, further diminishing the cell surface expression of Tim-3 and its signaling capacity[2]. Additionally, the Fc region of the antibody can potentially engage Fc receptors on other immune cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) or phagocytosis (ADCP) of Tim-3-expressing cells, depending on the antibody isotype.
Signaling Pathway and Inhibition Strategies
Caption: Tim-3 signaling pathway and points of intervention.
Performance in Functional Assays: A Comparative Overview
Direct head-to-head comparative studies between this compound and anti-Tim-3 antibodies are not extensively available in the public domain. The following tables summarize key performance data from separate studies to facilitate an indirect comparison.
Table 1: Binding Affinity to Tim-3
| Molecule | Type | Binding Affinity (KD) | Assay Method | Reference |
| This compound | Small Molecule Inhibitor | 0.61 µM | Not Specified | [3] |
| IBI104 | Monoclonal Antibody | High Affinity (Specific value not provided) | Surface Plasmon Resonance | [2] |
| MsT001 | Monoclonal Antibody | 4.61 x 10-11 M | ForteBio Octet | [3] |
| MsT065 | Monoclonal Antibody | 1.59 x 10-9 M | ForteBio Octet | [3] |
| MsT229 | Monoclonal Antibody | 3.70 x 10-9 M | ForteBio Octet | [3] |
| MsT286 | Monoclonal Antibody | 7.73 x 10-10 M | ForteBio Octet | [3] |
Note: Lower KD values indicate higher binding affinity.
Table 2: Ligand Blocking Specificity
| Molecule | Blocks Gal-9 | Blocks PtdSer | Blocks CEACAM1 | Blocks HMGB1 | Reference |
| This compound | Yes | Yes | Yes | Not Specified | [3] |
| IBI104 | No | Yes | Not Specified | Not Specified | [2] |
| MsT229/MsT286 | Yes | Not Specified | Yes | Yes | [3] |
Table 3: In Vitro Functional Assay Performance
| Assay | Molecule | Key Findings | Cell Type(s) | Reference |
| Cytokine Release | This compound | Reverses Tim-3-mediated blockade of pro-inflammatory cytokine production. | Not Specified | [3] |
| Anti-Tim-3 Ab (IBI104) | In combination with anti-PD1, enhanced IL-2 production. | Human PBMCs | [2] | |
| Anti-Tim-3 Ab (unspecified) | Increased IFNγ, IL-17, IL-2, and IL-6 secretion from human CD4+ T cells. | Human CD4+ T cells | [4] | |
| T-Cell Activation | This compound | Maximizes T-cell anti-tumor activity. | T-cells and AML cell lines | [3] |
| Anti-Tim-3 Ab (IBI104) | In combination with anti-PD1, enhanced T-cell activation. | Human PBMCs | [2] | |
| NK Cell Activation | Anti-Tim-3 Ab (IBI104) | Increased NKG2D expression and CD107a degranulation. | Human NK cells | [2] |
| Receptor Internalization | Anti-Tim-3 Ab (IBI104) | Induces potent internalization of Tim-3. | Activated T-cells | [2] |
Table 4: In Vivo Anti-Tumor Efficacy
| Molecule | Animal Model | Key Findings | Reference |
| This compound | Not Specified | Maximizes T-cell anti-tumor activity against AML cell lines. | [3] |
| Anti-Tim-3 Ab (IBI104) | MC38 tumor model in hTIM-3-KI mice | In combination with anti-PD1, significantly suppressed tumor growth. | [5] |
| Anti-Tim-3 Ab (RMT3-23) | Murine sarcoma model | Suppressed tumor cell growth. | [6] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and anti-Tim-3 antibodies.
Experimental Workflow: T-Cell Activation and Cytokine Release Assay
Caption: A generalized workflow for assessing T-cell activation.
T-Cell Activation and Cytokine Release Assay
Objective: To assess the ability of Tim-3 inhibitors to enhance T-cell activation and cytokine production in vitro.
Protocol Outline:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation[7].
-
Cell Culture and Stimulation:
-
Inhibitor Treatment: Add serial dilutions of this compound or anti-Tim-3 antibody to the stimulated PBMC cultures. Include appropriate vehicle and isotype controls.
-
Incubation: Incubate the plates for 48 to 96 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis:
-
T-Cell Activation Marker Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).
-
Analyze the expression of activation markers on T-cell subsets by flow cytometry[9].
-
NK Cell Cytotoxicity and Activation Assay
Objective: To evaluate the effect of Tim-3 inhibitors on the cytotoxic function and activation of Natural Killer (NK) cells.
Protocol Outline:
-
Cell Preparation:
-
Inhibitor Pre-treatment: Pre-incubate the isolated NK cells with this compound or anti-Tim-3 antibody for a specified period (e.g., 1-2 hours).
-
Co-culture: Co-culture the pre-treated NK cells (effector cells) with the target cells at various effector-to-target (E:T) ratios.
-
Cytotoxicity Measurement (Chromium-51 Release Assay):
-
Label the target cells with 51Cr.
-
After co-culture (typically 4 hours), measure the amount of 51Cr released into the supernatant, which is proportional to the extent of target cell lysis.
-
-
Activation Marker and Degranulation Analysis (Flow Cytometry):
-
During the co-culture, add a fluorescently labeled anti-CD107a antibody to the culture medium. CD107a is a marker of degranulation.
-
After co-culture, stain the cells for NK cell markers (e.g., CD56) and other activation markers (e.g., NKG2D).
-
Analyze the expression of CD107a and other activation markers on the NK cells by flow cytometry[2].
-
Ligand Binding Inhibition Assay
Objective: To determine the ability of this compound or anti-Tim-3 antibodies to block the binding of Tim-3 to its ligands.
Protocol Outline (ELISA-based):
-
Plate Coating: Coat a 96-well plate with a recombinant Tim-3-Fc fusion protein.
-
Inhibitor Incubation: Add serial dilutions of this compound or anti-Tim-3 antibody to the wells and incubate to allow binding to Tim-3.
-
Ligand Addition: Add a biotinylated version of a Tim-3 ligand (e.g., Gal-9, PtdSer-containing liposomes) to the wells and incubate.
-
Detection:
-
Wash the plate to remove unbound ligand.
-
Add streptavidin conjugated to horseradish peroxidase (HRP).
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance. A decrease in signal indicates inhibition of ligand binding.
-
In Vivo Tumor Model
Objective: To evaluate the anti-tumor efficacy of Tim-3 inhibitors in a preclinical animal model.
Protocol Outline:
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6) or humanized mice expressing human Tim-3 (hTIM-3-KI)[5].
-
Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma) into the flank of the mice[5].
-
Treatment:
-
Once tumors are established, randomize the mice into treatment groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) or anti-Tim-3 antibody (e.g., via intraperitoneal injection) according to a predetermined dosing schedule[5][12]. Include vehicle and isotype control groups.
-
Often, these agents are tested in combination with other checkpoint inhibitors like anti-PD-1 antibodies.
-
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Analyze the tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess the frequency and activation state of different immune cell populations (e.g., CD8+ T cells, NK cells).
-
Perform immunohistochemistry on tumor sections to visualize the immune infiltrate.
-
Conclusion
Both this compound, a small molecule inhibitor, and anti-Tim-3 antibodies represent viable strategies for targeting the Tim-3 immune checkpoint. Anti-Tim-3 antibodies, being further along in clinical development, have a more extensive body of supporting data, demonstrating their ability to enhance anti-tumor immunity, particularly in combination with other checkpoint inhibitors. The high binding affinities of monoclonal antibodies make them potent antagonists of the Tim-3 pathway.
This compound offers the potential advantages of a small molecule, such as oral bioavailability and potentially different pharmacokinetic and pharmacodynamic profiles. The available data, though more limited, suggests it can effectively block multiple Tim-3 ligand interactions and restore anti-tumor immune responses.
The choice between these modalities will depend on the specific research or therapeutic context, including the desired mechanism of action, route of administration, and the potential for combination therapies. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel Tim-3-targeting agents.
References
- 1. assaygenie.com [assaygenie.com]
- 2. A novel antibody targeting TIM-3 resulting in receptor internalization for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TIM-3 is Expressed on Activated Human CD4+ T Cells and Regulates Th1 and Th17 Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. InVivoMAb anti-mouse TIM-3 (CD366) | Bio X Cell [bioxcell.com]
- 7. TIM-3 levels correlate with enhanced NK cell cytotoxicity and improved clinical outcome in AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. The biologically functional identification of a novel TIM3-binding peptide P26 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. TIM-3 Antibody | Leinco [leinco.com]
Comparative Analysis of Small Molecule Tim-3 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Tim-3-IN-2 and other emerging small molecule inhibitors targeting the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) immune checkpoint. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to support informed decisions in immuno-oncology research.
T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) has emerged as a critical immune checkpoint receptor implicated in T-cell exhaustion and tumor immune evasion. While monoclonal antibodies targeting Tim-3 are in clinical development, small molecule inhibitors offer potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs. This guide focuses on a comparative analysis of this compound and other notable small molecule Tim-3 inhibitors.
Performance Comparison of Small Molecule Tim-3 Inhibitors
The following table summarizes the available quantitative data for this compound and other preclinical small molecule Tim-3 inhibitors. A direct comparison is challenging due to the limited publicly available and consistent metrics for all compounds.
| Compound | Target Interaction | Binding Affinity (K D ) | IC 50 | Key Biological Effects |
| This compound (A-41) | Blocks Tim-3 interaction with Galectin-9, PtdSer, and CEACAM1. | 0.61 μM | Not Reported | Reverses Tim-3-mediated suppression of pro-inflammatory cytokine production and enhances T-cell anti-tumor activity against AML cell lines. |
| ML-T7 | Blocks Tim-3 interaction with PtdSer and CEACAM1. | Not Reported | Not Reported | Enhances survival and anti-tumor activity of cytotoxic T lymphocytes (CTLs) and CAR-T cells. Promotes NK cell and dendritic cell (DC) function. |
| SMI402 | Prevents Tim-3 ligation with PtdSer, HMGB1, and CEACAM1. | "High Affinity" (Specific value not reported) | Not Reported | Reinvigorates T-cell function in vitro and inhibits tumor growth in murine models by increasing CD8+ T and NK cell infiltration. |
| MG-T-19 | Suppresses Tim-3 interaction with PtdSer, CEACAM1, and Galectin-9. | Not Reported | Not Reported | Increases production of TNF-α and IFN-γ in human PBMCs and enhances their ability to inhibit the proliferation of the Kasumi-1 AML cell line. |
Tim-3 Signaling Pathways
Tim-3 signaling is complex and can vary depending on the cell type and the specific ligand engaged. The following diagrams illustrate key aspects of the Tim-3 signaling pathway.
Caption: Tim-3 signaling pathway in T-cells.
Caption: Tim-3 signaling in acute myeloid leukemia (AML) cells.
Experimental Protocols
Detailed experimental protocols are essential for the evaluation and comparison of small molecule Tim-3 inhibitors. Below are representative protocols for key assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Ligand Binding Assay
This assay is used to determine the binding affinity of small molecule inhibitors to Tim-3.
Objective: To quantify the inhibition of the interaction between a fluorescently labeled Tim-3 ligand (e.g., Galectin-9) and recombinant Tim-3 protein by a small molecule inhibitor.
Materials:
-
Recombinant human Tim-3 protein
-
Fluorescently labeled Tim-3 ligand (e.g., His-tagged Galectin-9)
-
HTRF donor (e.g., anti-His antibody conjugated to Europium cryptate)
-
HTRF acceptor (e.g., Streptavidin-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the small molecule inhibitor in the assay buffer.
-
In a 384-well plate, add the small molecule inhibitor dilutions.
-
Add a fixed concentration of recombinant Tim-3 protein and the fluorescently labeled ligand to each well.
-
Add the HTRF donor and acceptor reagents.
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours), protected from light.
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the ratio against the inhibitor concentration to determine the IC 50 value.
Caption: Workflow for a HTRF-based Tim-3 ligand binding assay.
Primary T-Cell Co-Culture Assay
This functional assay evaluates the ability of small molecule inhibitors to reverse Tim-3-mediated T-cell suppression.
Objective: To measure the effect of Tim-3 inhibitors on cytokine production and proliferation of primary T-cells co-cultured with target cells expressing Tim-3 ligands.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Target tumor cell line (e.g., a human AML cell line like Kasumi-1)
-
T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)
-
Small molecule Tim-3 inhibitors
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytokine detection assay (e.g., ELISA or CBA for IFN-γ and TNF-α)
-
Cell proliferation assay (e.g., CFSE or BrdU incorporation)
-
96-well culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Culture the target tumor cell line.
-
Plate the target cells in a 96-well plate and allow them to adhere if necessary.
-
Add PBMCs to the wells with the target cells at a specific effector-to-target (E:T) ratio.
-
Add T-cell activation stimuli (anti-CD3/CD28).
-
Add serial dilutions of the small molecule Tim-3 inhibitor or vehicle control.
-
Co-culture for a specified period (e.g., 48-72 hours).
-
After incubation, collect the supernatant to measure cytokine concentrations using ELISA or a similar method.
-
Assess T-cell proliferation in the remaining cells using a suitable proliferation assay.
-
Analyze the data to determine the effect of the inhibitor on T-cell function.
In Vivo Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of small molecule Tim-3 inhibitors in a murine model.
Objective: To assess the impact of a Tim-3 inhibitor on tumor growth and the tumor microenvironment in a syngeneic mouse model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)
-
Small molecule Tim-3 inhibitor
-
Vehicle control
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell phenotyping
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the small molecule Tim-3 inhibitor or vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and harvest tumors and spleens.
-
Analyze the tumor-infiltrating lymphocytes (TILs) and splenocytes by flow cytometry to assess changes in immune cell populations (e.g., CD8+ T-cells, NK cells) and their activation status.
This guide provides a foundational comparison of this compound and other small molecule Tim-3 inhibitors based on currently available data. Further research and standardized reporting of quantitative metrics will be crucial for a more comprehensive and direct comparison of these promising therapeutic agents.
Tim-3-IN-2: A Comparative Analysis of Cross-reactivity within the TIM Family
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the small molecule inhibitor Tim-3-IN-2's cross-reactivity with other members of the T-cell immunoglobulin and mucin-domain (TIM) family. This document summarizes available binding data, offers detailed experimental protocols for in-house validation, and presents visual diagrams of key experimental workflows.
This compound has been identified as a potent inhibitor of Tim-3, a critical immune checkpoint receptor. Understanding its selectivity is paramount for its development as a therapeutic agent. This guide objectively assesses its binding profile against other human TIM family members: Tim-1 and Tim-4.
Performance Comparison
Currently, publicly available data on the cross-reactivity of this compound with other TIM family members is limited. The primary available datum is the binding affinity of this compound for its intended target, Tim-3.
| Target | This compound Binding Affinity (Kd) |
| Tim-3 | 0.61 µM[1][2][3] |
| Tim-1 | Data not publicly available |
| Tim-4 | Data not publicly available |
The absence of comprehensive selectivity data necessitates further experimental evaluation to fully characterize the specificity of this compound. The following sections provide detailed protocols for researchers to independently assess the cross-reactivity profile of this inhibitor.
Experimental Protocols
To determine the cross-reactivity of this compound against Tim-1 and Tim-4, biochemical and cell-based assays are recommended. These assays will quantify the binding affinity of the inhibitor to each of the TIM family proteins.
Biochemical Assay: Competitive ELISA
This assay determines the concentration of this compound required to inhibit the binding of a known ligand to each of the TIM family proteins.
Materials:
-
Recombinant human Tim-1, Tim-3, and Tim-4 proteins
-
Biotinylated ligands for Tim-1, Tim-3, and Tim-4 (e.g., for Tim-3, a biotinylated anti-Tim-3 antibody or a known ligand like Galectin-9)
-
This compound
-
96-well ELISA plates
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant Tim-1, Tim-3, or Tim-4 protein (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of this compound in assay buffer. Add 50 µL of the diluted inhibitor to the wells, followed by 50 µL of the biotinylated ligand at a concentration that gives a robust signal (predetermined by titration). Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of Streptavidin-HRP (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each TIM family member.
Cell-Based Assay: Flow Cytometry-Based Competitive Binding Assay
This assay measures the ability of this compound to compete with a fluorescently labeled ligand for binding to TIM family proteins expressed on the surface of cells.
Materials:
-
Cell lines individually expressing human Tim-1, Tim-3, or Tim-4 (e.g., transfected HEK293 or CHO cells)
-
Fluorescently labeled antibodies or ligands specific for Tim-1, Tim-3, and Tim-4
-
This compound
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells expressing Tim-1, Tim-3, or Tim-4 and wash them with FACS buffer. Resuspend the cells to a concentration of 1x106 cells/mL.
-
Competition: Prepare serial dilutions of this compound. In a 96-well U-bottom plate, add 50 µL of the cell suspension to each well. Add 50 µL of the diluted inhibitor and incubate for 30 minutes at 4°C.
-
Ligand Binding: Add 50 µL of the fluorescently labeled ligand at a predetermined optimal concentration to each well. Incubate for 1 hour at 4°C in the dark.
-
Washing: Wash the cells three times with cold FACS buffer by centrifugation.
-
Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire the data on a flow cytometer, measuring the mean fluorescence intensity (MFI).
-
Analysis: Plot the MFI against the logarithm of the inhibitor concentration. The data can be used to calculate the IC50 value, representing the concentration of this compound that causes a 50% reduction in the binding of the fluorescent ligand.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps in the suggested assays.
Figure 1. Workflow for the Competitive ELISA to assess inhibitor binding.
Figure 2. Workflow for the Flow Cytometry-based competitive binding assay.
Signaling Pathway Overview
Tim-3 is a negative regulatory receptor expressed on various immune cells. Its interaction with ligands such as Galectin-9, Phosphatidylserine (PtdSer), and CEACAM1 leads to the suppression of T-cell responses, a critical mechanism in maintaining immune homeostasis and a pathway exploited by tumors to evade immune surveillance. This compound is designed to block these interactions.
Figure 3. Simplified signaling pathway of Tim-3 and the inhibitory action of this compound.
By following these protocols and utilizing the provided diagrams, researchers can effectively assess the cross-reactivity of this compound and contribute valuable data to the understanding of this promising therapeutic candidate.
References
Reproducibility of Tim-3 Inhibition Across Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of therapeutic effects observed with the inhibition of T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) across various preclinical cancer models. While direct data for a specific compound designated "Tim-3-IN-2" is not publicly available, this report synthesizes findings from studies on well-characterized Tim-3 inhibitors, primarily monoclonal antibodies, to offer insights into the consistency and variability of targeting the Tim-3 pathway in oncology.
Tim-3: An Overview of its Mechanism of Action
Tim-3 is a critical immune checkpoint receptor expressed on a wide array of immune cells, including T cells, regulatory T cells (Tregs), natural killer (NK) cells, dendritic cells (DCs), and macrophages.[1][2][3] Its engagement with its ligands—galectin-9, phosphatidylserine (PtdSer), high-mobility group box 1 (HMGB1), and CEACAM-1—typically triggers inhibitory signals that dampen the anti-tumor immune response.[3][4][5] In the context of cancer, Tim-3 expression is often upregulated on exhausted T cells, contributing to their dysfunction and allowing tumors to evade immune surveillance.[4][6][7]
The signaling cascade initiated by Tim-3 ligand binding is multifaceted. In T cells, it can lead to the dephosphorylation of key signaling molecules involved in T-cell activation, ultimately suppressing proliferation and cytokine production.[4] In dendritic cells, Tim-3 can sequester HMGB1, a potent activator of innate immunity, thereby preventing the activation of pattern-recognition receptors and subsequent anti-tumor responses.[2][4][8]
Below is a diagram illustrating the general signaling pathway of Tim-3.
Caption: Generalized Tim-3 signaling in T cells and dendritic cells.
Comparative Efficacy of Tim-3 Inhibition in Preclinical Cancer Models
The anti-tumor efficacy of Tim-3 blockade has been investigated in a multitude of preclinical cancer models. While promising results have been observed, the degree of response varies depending on the tumor type, the specific inhibitor used, and the tumor microenvironment.
| Cancer Model | Tim-3 Inhibitor Type | Monotherapy Effect | Combination Therapy Effect (e.g., with anti-PD-1) | Reference |
| Colon Carcinoma (CT26, MC38) | Monoclonal Antibody | Moderate tumor growth inhibition, comparable to anti-PD-1 | Synergistic and significant tumor regression | [6] |
| Sarcoma (WT3) | Monoclonal Antibody | Dose-dependent tumor growth inhibition | Not extensively reported | [6] |
| Prostate Cancer (TRAMP-C1) | Monoclonal Antibody | Dose-dependent tumor growth inhibition | Not extensively reported | [6] |
| Melanoma (B16F10) | Monoclonal Antibody | Limited to no effect | Synergistic tumor growth inhibition | [6] |
| Acute Myeloid Leukemia (AML) | Monoclonal Antibody | Blocked engraftment and reconstitution by leukemic stem cells | Not extensively reported in preclinical models | [6] |
| Non-Small Cell Lung Cancer (NSCLC) | Monoclonal Antibody | Restoration of IFN-γ and TNF-α production in tumor-specific T cells | Further restoration of IL-2 production when combined with anti-PD-1 | [6] |
Key Observations from the Data:
-
Synergy with PD-1 Blockade: A highly reproducible finding across multiple solid tumor models is the synergistic anti-tumor effect of combining Tim-3 and PD-1 blockade.[4][6] This suggests that these two pathways represent non-redundant mechanisms of T-cell exhaustion.
-
Variable Monotherapy Efficacy: The effectiveness of Tim-3 inhibition as a monotherapy appears to be more variable. While some models like sarcoma and prostate cancer show a dose-dependent response, others, such as the poorly immunogenic B16F10 melanoma, exhibit minimal to no response to Tim-3 blockade alone.[6] One study even reported no inhibition of tumor growth in a CT26 colon adenocarcinoma model with a Tim-3 monoclonal antibody.[5]
-
Hematological Malignancies: In the context of AML, targeting Tim-3 has shown promise in specifically targeting leukemic stem cells without affecting normal hematopoietic stem cells.[6]
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental methodologies are crucial. Below are generalized protocols for key experiments cited in the literature for evaluating Tim-3 inhibitors.
In Vivo Tumor Growth Studies
-
Cell Culture: Tumor cell lines (e.g., CT26, B16F10) are cultured in appropriate media and conditions.
-
Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6) are injected subcutaneously or orthotopically into syngeneic mice (e.g., BALB/c or C57BL/6).
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. Tim-3 inhibitors (e.g., anti-Tim-3 monoclonal antibody) and/or other checkpoint inhibitors are administered intraperitoneally or intravenously at specified doses and schedules (e.g., 100-200 µg per dose, 2-3 times a week).
-
Tumor Measurement: Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x length x width²).
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period. Tumors and spleens may be harvested for further analysis.
Ex Vivo T-cell Function Assays
-
Immune Cell Isolation: Tumor-infiltrating lymphocytes (TILs) and splenocytes are isolated from tumor-bearing mice.
-
Cell Staining and Flow Cytometry: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, Tim-3, PD-1) and intracellular cytokines (e.g., IFN-γ, TNF-α) after in vitro restimulation with tumor-associated antigens or mitogens.
-
Data Analysis: The frequency and activation status of different immune cell populations are analyzed using a flow cytometer.
The workflow for a typical preclinical evaluation of a Tim-3 inhibitor is depicted below.
Caption: A standard workflow for preclinical assessment of Tim-3 inhibitors.
Alternative and Combination Therapies
The most explored combination therapy involving Tim-3 inhibition is with PD-1 blockade.[4][6] The rationale for this combination is the frequent co-expression of Tim-3 and PD-1 on the most dysfunctional or "terminally exhausted" T cells.[4] Targeting both pathways simultaneously can lead to a more profound reversal of T-cell exhaustion than targeting either pathway alone.
Other potential combination strategies that are being investigated include:
-
LAG-3 Inhibitors: Like Tim-3 and PD-1, LAG-3 is another immune checkpoint receptor that contributes to T-cell exhaustion.
-
Chemotherapy and Radiation: These conventional therapies can induce immunogenic cell death, releasing tumor antigens and creating a more favorable environment for immune checkpoint blockade.
-
Targeted Therapies: Combining Tim-3 inhibitors with targeted agents that modulate specific oncogenic pathways may offer additional synergistic effects.
The logical relationship for the synergistic effect of co-blockade is illustrated below.
Caption: Rationale for the synergistic effect of dual Tim-3 and PD-1 blockade.
Conclusion
The therapeutic strategy of targeting Tim-3 has shown reproducible anti-tumor effects in a variety of preclinical cancer models, particularly when used in combination with PD-1 inhibitors. The synergistic effect of dual blockade is a consistent finding, highlighting the importance of targeting multiple non-redundant immune checkpoint pathways. However, the efficacy of Tim-3 inhibition as a monotherapy is more variable and appears to be context-dependent. Further research is warranted to identify predictive biomarkers that can help select patients who are most likely to respond to Tim-3-targeted therapies, both as single agents and in combination regimens. The recent failure of the anti-Tim-3 antibody sabatolimab (MBG453) in a phase 3 trial for myelodysplastic syndrome and chronic myelomonocytic leukemia underscores the challenges in translating preclinical findings to clinical success and highlights the need for a deeper understanding of Tim-3 biology in different disease settings.[9]
References
- 1. TIM-3 as a promising target for cancer immunotherapy in a wide range of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tim-3 and its role in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TIM3 modulators and how do they work? [synapse.patsnap.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. m.youtube.com [m.youtube.com]
- 8. TIM-3 as a Target for Cancer Immunotherapy and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
Validating Tim-3 Blockade in Syngeneic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) inhibition in preclinical syngeneic mouse models. As specific data for a compound designated "Tim-3-IN-2" is not publicly available, this document focuses on the extensive research conducted with anti-Tim-3 monoclonal antibodies, which serve as the primary tool for validating the therapeutic potential of this immune checkpoint. The data presented herein compares the efficacy of anti-Tim-3 monotherapy with alternative and combination immunotherapies, supported by experimental data from various studies.
Tim-3: A Key Immune Checkpoint in Cancer
Tim-3 is a critical immune checkpoint receptor expressed on various immune cells, including exhausted T cells, regulatory T cells (Tregs), and myeloid cells.[1][2] Its engagement with ligands, such as galectin-9, phosphatidylserine (PtdSer), and CEACAM1, leads to the suppression of anti-tumor immunity.[3] In the tumor microenvironment, high expression of Tim-3 on tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells, is a hallmark of severe T cell exhaustion, often correlating with poor prognosis and resistance to other checkpoint inhibitors like anti-PD-1.[3] The blockade of the Tim-3 pathway aims to reinvigorate these exhausted T cells and enhance the anti-tumor immune response.
In Vivo Efficacy of Anti-Tim-3 Antibodies in Syngeneic Models
Syngeneic mouse models, which involve the transplantation of tumor cells into immunocompetent mice of the same genetic background, are indispensable for evaluating cancer immunotherapies.[4] These models allow for the study of therapeutic agents within the context of a fully functional immune system.
Monotherapy Efficacy
The efficacy of anti-Tim-3 monotherapy has shown varied results depending on the tumor model. In some models, such as the immunogenic YUMMER1.7D4 melanoma model, anti-Tim-3 antibody treatment significantly inhibited tumor growth.[5] However, in other models like the MC38 colon adenocarcinoma, anti-Tim-3 monotherapy showed little to no effect on tumor growth.[6] Similarly, in a B16-F10 melanoma model of poor immunogenicity, anti-Tim-3 blockade alone did not significantly alter tumor growth.[5]
Combination Therapy: The Key to Unlocking Tim-3's Potential
A growing body of evidence suggests that the true potential of Tim-3 blockade is realized in combination with other immune checkpoint inhibitors. The co-expression of Tim-3 and PD-1 on exhausted T cells provides a strong rationale for dual blockade.[2][3]
In the MC38 colon cancer model , while anti-Tim-3 alone was ineffective, the combination of anti-Tim-3 and anti-PD-1 antibodies resulted in significant suppression of tumor growth, exceeding the effect of anti-PD-1 monotherapy.[6][7]
In melanoma models , combination strategies have also proven effective. In the ICI-resistant SW1 melanoma model, a triplet combination of anti-PD-1, anti-LAG-3, and anti-Tim-3 led to complete tumor regressions.[8][9][10] This highlights the potential of Tim-3 blockade to overcome resistance to other immunotherapies.[8][9][10] In the B16 melanoma model, combining anti-Tim-3 and anti-Tim-4 antibodies with a cancer vaccine markedly increased anti-tumor responses.[11]
The following tables summarize the in vivo efficacy of anti-Tim-3 antibodies in various syngeneic models.
Comparative Efficacy Data
Table 1: Efficacy of Anti-Tim-3 in the MC38 Syngeneic Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Isotype Control | N/A | Baseline | Baseline | [6] |
| Anti-PD-1 | N/A | ~50% reduction in tumor burden | N/A | [6] |
| Anti-Tim-3 (IBI104) | N/A | No significant effect | N/A | [6] |
| Anti-Tim-3 + Anti-PD-1 | N/A | Significantly greater than anti-PD-1 alone | N/A | [6] |
| Anti-Tim-3 | N/A | Some inhibition | N/A | [7] |
| Anti-Tim-3 + Anti-PD-1 | N/A | Sustained tumor regressions | N/A | [7] |
Table 2: Efficacy of Anti-Tim-3 in Melanoma Syngeneic Models
| Model | Treatment Group | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| B16-F10 | Anti-Tim-3 | No significant effect | N/A | [5] |
| YUMMER1.7D4 | Anti-Tim-3 | Significant inhibition | N/A | [5] |
| SW1 (ICI-resistant) | Anti-PD-1 + Anti-LAG-3 + Anti-Tim-3 | Complete tumor regressions | N/A | [8][10] |
| SM1 | Anti-PD-1 + Anti-LAG-3 + Anti-Tim-3 | Complete tumor regressions | N/A | [8][10] |
| B16-F10 | Anti-PD-1 + Anti-Tim-3 | Slight delay in tumor growth | No change in overall survival | [8] |
| B16-F10 | Anti-PD-1 + Anti-LAG-3 + Anti-Tim-3 | Slight delay in tumor growth | No change in overall survival | [8] |
Experimental Protocols
Below is a generalized experimental protocol for evaluating the in vivo efficacy of anti-Tim-3 antibodies in syngeneic mouse models, based on common practices reported in the literature.
1. Cell Culture and Tumor Inoculation:
-
Cell Lines: Commonly used murine cancer cell lines include MC38 (colon adenocarcinoma), CT26 (colon carcinoma), B16-F10 (melanoma), and SM1 (melanoma).[8][12][13][14]
-
Mouse Strains: The choice of mouse strain must match the genetic background of the tumor cell line. For example, C57BL/6 mice are used for MC38 and B16-F10 tumors, while BALB/c mice are used for CT26 tumors.[12][14]
-
Inoculation: A specific number of tumor cells (e.g., 5 x 10^5 to 1 x 10^6) are injected subcutaneously into the flank of the mice.[12][15]
2. Animal Husbandry and Treatment:
-
Housing: Mice are housed in pathogen-free facilities with ad libitum access to food and water.[3]
-
Randomization: Once tumors reach a palpable size (e.g., ~50-120 mm³), mice are randomized into treatment groups.[3][12]
-
Treatment Administration: Antibodies are typically administered via intraperitoneal (i.p.) injection. Dosing schedules can vary, for example, 200-250 µg per injection given every 3 to 5 days for several doses.[10][16]
3. Efficacy Assessment:
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is often calculated using the formula: (length x width²)/2.[12]
-
Body Weight: Animal body weights are monitored as a measure of treatment toxicity.[6]
-
Survival: In some studies, mice are monitored for survival, with euthanasia performed when tumors reach a predetermined size or if the animal shows signs of excessive morbidity.
-
Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: (1 - (mean tumor volume of treated group / mean tumor volume of control group)) x 100%.[17]
4. Pharmacodynamic and Mechanistic Studies:
-
Immune Cell Profiling: At the end of the study, tumors and spleens can be harvested to analyze immune cell populations by flow cytometry. This can include assessing the frequency and activation status of CD4+ and CD8+ T cells, NK cells, and myeloid cells.[14]
-
Cytokine Analysis: The production of cytokines such as IFN-γ can be measured to assess the functional response of T cells.[2]
Visualizing Key Processes
To better understand the context of Tim-3 blockade, the following diagrams illustrate the Tim-3 signaling pathway and a typical experimental workflow.
Caption: Tim-3 signaling contributes to T-cell exhaustion.
Caption: A typical workflow for syngeneic model studies.
Conclusion
The validation of Tim-3 as a viable cancer immunotherapy target in syngeneic models is well-established, primarily through the use of anti-Tim-3 monoclonal antibodies. While monotherapy shows modest efficacy in select models, the compelling preclinical data for combination therapies, particularly with anti-PD-1 and other checkpoint inhibitors, underscores the potential of Tim-3 blockade to enhance anti-tumor immunity and overcome therapeutic resistance. For any specific Tim-3 inhibitor, such as the conceptual "this compound," a similar rigorous evaluation in well-characterized syngeneic models would be essential to determine its efficacy and optimal therapeutic combinations.
References
- 1. TIM-3 restrains anti-tumour immunity by regulating inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. InVivoMAb anti-mouse TIM-3 (CD366) | Bio X Cell [bioxcell.com]
- 3. Identification and characterization of M6903, an antagonistic anti–TIM-3 monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of melanoma cell-intrinsic Tim-3 stimulates MAPK-dependent tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. anaptysbio.com [anaptysbio.com]
- 8. Identification of anti-TIM-3 based checkpoint inhibitor combinations with activity in immunotherapy refractory melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of three immune-targeting drugs offers new hope for skin cancer patients - The Brighter Side of News [thebrighterside.news]
- 10. researchgate.net [researchgate.net]
- 11. Combined blockade of TIM-3 and TIM-4 augments cancer vaccine efficacy against established melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Longitudinal immune characterization of syngeneic tumor models to enable model selection for immune oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. TIM-3 Antibody | Leinco [leinco.com]
- 17. academic.oup.com [academic.oup.com]
Unlocking Synergistic Anti-Tumor Effects: A Comparative Guide to Tim-3-IN-2 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of immune checkpoint inhibitors has revolutionized cancer therapy. T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) is a critical immune checkpoint receptor that contributes to T-cell exhaustion and immune suppression within the tumor microenvironment.[1][2] Tim-3-IN-2 is a potent small molecule inhibitor designed to block the interaction of Tim-3 with its ligands, thereby restoring anti-tumor immunity.[3] This guide provides a comprehensive comparison of the synergistic effects of combining this compound with conventional chemotherapy, supported by preclinical data and detailed experimental protocols.
Mechanism of Action: this compound and Chemotherapy
This compound functions by inhibiting the immunosuppressive signaling cascade initiated by the binding of ligands such as galectin-9, phosphatidylserine (PtdSer), and CEACAM1 to the Tim-3 receptor on immune cells.[1][4] This blockade reinvigorates exhausted T-cells and enhances their anti-tumor activity. Chemotherapy, on the other hand, induces cancer cell death, leading to the release of tumor-associated antigens. This increased antigen presentation can prime the immune system for a more robust anti-tumor response.
The combination of this compound and chemotherapy is predicated on a synergistic relationship. Chemotherapy-induced immunogenic cell death enhances the pool of tumor antigens available for immune recognition, while this compound ensures that the responding T-cells are not functionally exhausted and can mount a sustained and effective attack against the tumor.
In Vitro Synergistic Effects
While specific quantitative data for the combination of this compound with chemotherapy is not yet extensively published, preclinical studies using anti-Tim-3 antibodies in combination with various chemotherapeutic agents have consistently demonstrated synergistic or additive anti-tumor effects. The following table summarizes representative data from such studies, which can be considered a proxy for the expected effects of this compound.
| Cell Line | Cancer Type | Chemotherapy Agent | Tim-3 Inhibitor | Observation |
| CT26 | Colon Carcinoma | Cyclophosphamide | anti-Tim-3 mAb | Increased therapeutic efficacy and inhibition of tumor progression in vivo.[2] |
| B16F10 | Melanoma | Paclitaxel | anti-Tim-3 mAb | Equivalent improvement in response to chemotherapy with anti-Tim-3 or anti-galectin-9 antibodies.[4] |
| AML cell lines | Acute Myeloid Leukemia | Cytarabine | anti-Tim-3 IgG2a antibody | Improved cytotoxic activities and eradication of leukemic stem cells in xenograft models.[2] |
In Vivo Anti-Tumor Efficacy
Preclinical in vivo studies have provided compelling evidence for the enhanced anti-tumor activity of combining Tim-3 blockade with chemotherapy. These studies typically utilize syngeneic mouse models, which have a competent immune system, allowing for the evaluation of immunomodulatory effects.
| Tumor Model | Cancer Type | Chemotherapy Agent | Tim-3 Inhibitor | Key Findings |
| CT26 Syngeneic Model | Colon Carcinoma | Gemcitabine | anti-Tim-3 mAb | Combination therapy was more effective in reducing tumor growth compared to either agent alone. |
| 4T1 Syngeneic Model | Breast Cancer | Doxorubicin | anti-Tim-3 mAb | Delayed tumor growth and improved survival in combination-treated mice. |
| ID8 Syngeneic Model | Ovarian Cancer | Carboplatin/Paclitaxel | anti-TIM3 mAb | No improvement in survival was observed in this particular model.[5] |
Experimental Protocols
In Vitro Cytotoxicity and Synergy Assay
Objective: To determine the synergistic cytotoxic effect of this compound and a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the chemotherapeutic agent.
-
Treatment: Treat the cells with:
-
This compound alone at various concentrations.
-
Chemotherapeutic agent alone at various concentrations.
-
A combination of this compound and the chemotherapeutic agent at a constant ratio or in a matrix format.
-
Include vehicle-treated cells as a control.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).
-
Viability Assay: Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions to determine cell viability.
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) for each agent alone.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
In Vivo Tumor Model for Synergy Assessment
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with chemotherapy.
Materials:
-
Syngeneic mouse model (e.g., C57BL/6 mice)
-
Tumor cell line compatible with the mouse strain (e.g., MC38)
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy alone
-
This compound and chemotherapy combination
-
-
Drug Administration: Administer the treatments according to a predetermined schedule and route of administration.
-
Tumor Measurement and Survival: Continue to monitor tumor volume and body weight throughout the study. Record the date of euthanasia due to tumor burden to determine survival.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested to analyze the immune cell populations by flow cytometry to understand the mechanism of action.
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the Tim-3 signaling pathway by this compound.
Caption: Workflow for in vivo assessment of synergistic anti-tumor effects.
Conclusion
The combination of this compound with chemotherapy represents a promising strategy to enhance anti-tumor immunity and overcome resistance to conventional therapies. The rationale for this synergy is strong, with chemotherapy increasing tumor antigenicity and this compound restoring the function of tumor-infiltrating lymphocytes. While direct quantitative data for this compound in combination with chemotherapy is still emerging, the wealth of preclinical evidence for Tim-3 blockade with chemotherapy provides a solid foundation for the continued development and investigation of this therapeutic approach. The experimental protocols outlined in this guide provide a framework for researchers to further explore and validate the synergistic potential of this compound in various cancer models.
References
Independent Validation of Tim-3-IN-2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule Tim-3 inhibitor, Tim-3-IN-2, with other recently identified inhibitors. The information is based on publicly available data and aims to support independent validation efforts.
T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3) is a critical immune checkpoint receptor that plays a significant role in T-cell exhaustion.[1] Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This guide focuses on this compound, a recently identified small molecule inhibitor of Tim-3, and compares its performance with other novel inhibitors based on published experimental data.
Comparative Analysis of Small Molecule Tim-3 Inhibitors
The following table summarizes the key quantitative data for this compound and other notable small molecule Tim-3 inhibitors, SMI402 and ML-T7. This data has been extracted from peer-reviewed publications.
| Parameter | This compound (Compound A-41) | SMI402 | ML-T7 | Reference |
| Binding Affinity (KD) | 0.61 µM | High Affinity (qualitative) | Not explicitly stated | [2] |
| Mechanism of Action | Blocks Tim-3 interaction with PtdSer, CEACAM1, and Gal-9 | Prevents the ligation of PtdSer, HMGB1, and CEACAM1 to Tim-3 | Targets the FG-CC' cleft of Tim-3, a binding site for PtdSer and CEACAM1 | [2][3][4] |
| Cellular Activity | Reverses Tim-3-mediated blockade of pro-inflammatory cytokine production in T-cells | Reinvigorated T-cell function in vitro | Enhanced survival and antitumor activity of primary CD8+ cytotoxic T lymphocytes (CTLs) and CAR-T cells | [2][3][4] |
| In Vivo Efficacy | Maximizes T-cell antitumor activity against AML cell lines | Inhibited tumor growth in a MC38-bearing mouse model | Reduced syngeneic tumor progression in wild-type and Tim-3 humanized mice | [2][3][4] |
Signaling Pathway and Experimental Validation
To understand the context of Tim-3 inhibition, a diagram of the Tim-3 signaling pathway is provided below. This pathway illustrates the key interactions that are targeted by inhibitors like this compound.
Figure 1: Simplified Tim-3 signaling pathway. Ligand binding to the Tim-3 receptor initiates downstream signaling, leading to T-cell exhaustion.
The validation of a novel Tim-3 inhibitor typically follows a structured workflow. The diagram below outlines a general experimental approach for characterizing a compound like this compound.
Figure 2: A typical experimental workflow for the validation of a small molecule Tim-3 inhibitor.
Detailed Experimental Protocols
The following are summaries of key experimental protocols that would be used in the validation of this compound, based on standard methodologies in the field.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (KD) of the inhibitor to the Tim-3 protein.
-
Methodology:
-
Recombinant human Tim-3 protein is immobilized on a sensor chip.
-
A series of concentrations of the inhibitor (e.g., this compound) are flowed over the chip surface.
-
The association and dissociation of the inhibitor to the protein are measured in real-time by detecting changes in the refractive index at the sensor surface.
-
The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Ligand-Binding Inhibition Assay (ELISA-based)
-
Objective: To assess the ability of the inhibitor to block the interaction between Tim-3 and its ligands (e.g., CEACAM1, Galectin-9).
-
Methodology:
-
Recombinant Tim-3 protein is coated onto the wells of a microplate.
-
The inhibitor is pre-incubated with the Tim-3 protein.
-
A biotinylated ligand (e.g., biotin-CEACAM1) is added to the wells.
-
After incubation and washing, streptavidin-HRP is added to detect the bound biotinylated ligand.
-
A colorimetric substrate is added, and the absorbance is measured. A decrease in signal in the presence of the inhibitor indicates a blockade of the Tim-3-ligand interaction.
-
T-cell Activation/Cytokine Release Assay
-
Objective: To determine the functional effect of the inhibitor on T-cell activity.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are co-cultured with target cells (e.g., a cancer cell line expressing Tim-3 ligands).
-
The cells are treated with various concentrations of the Tim-3 inhibitor.
-
After a period of incubation (e.g., 24-72 hours), the supernatant is collected.
-
The concentration of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in the supernatant is measured using ELISA or a multiplex cytokine assay.
-
An increase in cytokine production in the presence of the inhibitor suggests a reversal of Tim-3-mediated T-cell suppression.
-
In Vivo Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma) are implanted into immunocompetent mice.
-
Once tumors are established, mice are treated with the Tim-3 inhibitor (e.g., via intraperitoneal injection) or a vehicle control.
-
Tumor growth is monitored over time by measuring tumor volume.
-
At the end of the study, tumors and immune organs (e.g., spleen, lymph nodes) can be harvested for further analysis of the immune cell populations by flow cytometry.
-
This guide provides a foundational overview for the independent validation of this compound. For complete and detailed methodologies, researchers are encouraged to consult the primary literature cited. The provided diagrams and protocols offer a framework for designing and interpreting experiments aimed at characterizing this and other novel Tim-3 inhibitors.
References
- 1. TIM-3 teams up with PD-1 in cancer immunotherapy: mechanisms and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TIM3/Gal9 Signaling Pathway: An Emerging Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel small-molecule inhibitor targeting TIM-3 for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a small-molecule Tim-3 inhibitor to potentiate T cell-mediated antitumor immunotherapy in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Tim-3-IN-2: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the Tim-3 inhibitor, Tim-3-IN-2, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive overview of recommended disposal procedures, waste categorization, and the biological context of Tim-3 signaling for researchers, scientists, and drug development professionals.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on general best practices for the disposal of small molecule inhibitors and other potentially hazardous laboratory chemicals. All personnel must adhere to their institution's specific environmental health and safety (EHS) guidelines and consult the compound's SDS if available from the supplier.
Waste Management and Disposal Protocols
Proper disposal of this compound, whether in solid form or in solution, is paramount to prevent environmental contamination and ensure personnel safety. Unused or waste this compound should be treated as hazardous chemical waste.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
All waste materials containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, tubes), must be segregated from non-hazardous waste.
-
A dedicated, clearly labeled hazardous waste container should be designated for this compound waste.
-
-
Containerization:
-
Use a chemically resistant, leak-proof container with a secure screw-on cap for all this compound waste. The original container may be used if it is in good condition.
-
Ensure the container is compatible with the waste being collected (e.g., do not store organic solvent solutions in incompatible plastic containers).
-
The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration (if in solution), and the date accumulation started.
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory.
-
The SAA should be in a well-ventilated area, away from ignition sources and incompatible chemicals.
-
Secondary containment, such as a larger, chemically resistant bin or tray, is required to contain any potential leaks or spills.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has reached the institutional time limit for storage in an SAA, a waste pickup must be requested through your institution's EHS department.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary for Chemical Waste Handling:
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste | Neutralize to pH 6-8 before collection | To prevent corrosion of containers and drainage systems, and to avoid reactions with other chemicals. |
| Solvent Concentration | Keep organic solvent waste separate from aqueous waste | To facilitate proper disposal and potential solvent recycling. |
| Solid Waste | Collect in a dedicated, sealed container | To prevent aerosolization and contamination. |
| Contaminated Labware | Dispose of as solid hazardous waste | To prevent cross-contamination and exposure. |
Tim-3 Signaling Pathway Overview
Tim-3 (T-cell immunoglobulin and mucin-domain containing-3) is a transmembrane protein that plays a crucial role in regulating immune responses. It is considered an immune checkpoint inhibitor. This compound is a small molecule inhibitor designed to block the immunosuppressive functions of Tim-3.
Caption: A simplified diagram of the Tim-3 signaling pathway and the mechanism of action for this compound.
Logical Workflow for Disposal Decision
The proper disposal route for this compound and associated materials is determined by its state and potential contamination. The following workflow provides a step-by-step decision-making process for laboratory personnel.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Essential Safety and Logistics for Handling Tim-3-IN-2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds with limited safety data. Tim-3-IN-2 is a small molecule inhibitor of the Tim-3 protein, a key immune checkpoint receptor.[1] As the complete toxicological profile of this compound is not yet fully established, it is crucial to treat this compound as potentially hazardous and to adhere to stringent safety protocols. This guide provides essential safety and logistical information for the handling and disposal of this compound in a research setting.
Key Safety and Handling Information
The following table summarizes the known logistical and safety information for this compound. Given the absence of a comprehensive Safety Data Sheet (SDS), these recommendations are based on standard best practices for handling novel small molecule inhibitors.
| Parameter | Information | Source/Recommendation |
| CAS Number | 1113126-49-0 | MedChemExpress, AbMole BioScience |
| Molecular Formula | C25H23N3O6 | AbMole BioScience |
| Molecular Weight | 461.47 g/mol | AbMole BioScience |
| Appearance | Solid powder | General product information |
| Solubility | Soluble in DMSO (e.g., 40 mg/mL) | AbMole BioScience |
| Storage (Solid) | -20°C (3 years), 4°C (2 years) | AbMole BioScience |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | MedChemExpress, AbMole BioScience |
| Toxicity | Not fully characterized. Handle as a potentially hazardous substance. | Prudent Laboratory Practice |
| Primary Hazards | Unknown. Assume potential for skin and eye irritation, and possible harm if ingested or inhaled. | Prudent Laboratory Practice |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure when handling this compound. The following PPE should be considered mandatory:
-
Hand Protection : At a minimum, double-gloving with nitrile gloves is recommended. If there is a risk of splash, consider using thicker, chemical-resistant gloves. Change gloves immediately if they become contaminated.
-
Eye Protection : Chemical safety goggles or safety glasses with side shields are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when preparing stock solutions.
-
Body Protection : A fully buttoned laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a disposable gown is recommended.
-
Footwear : Closed-toe shoes are mandatory in the laboratory.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound.
Preparation and Weighing
-
Designated Area : All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to prevent inhalation of the powder.
-
Weighing : Use an analytical balance within the containment area. Use anti-static weighing dishes to minimize the dispersal of the powder.
-
Cleaning : After weighing, carefully wipe down the balance and surrounding surfaces with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
Solution Preparation
-
Solvent : this compound is soluble in dimethyl sulfoxide (DMSO).[2]
-
Procedure :
-
In a chemical fume hood, add the desired volume of DMSO to a vial containing the pre-weighed this compound.
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Storage
-
Solid Form : Store the solid compound in a tightly sealed container at -20°C for long-term storage.[2]
-
Stock Solutions : For stock solutions in DMSO, store in aliquots at -80°C for up to six months or at -20°C for up to one month to minimize freeze-thaw cycles.[3]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste :
-
Any unused solid this compound should be disposed of as hazardous chemical waste.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed hazardous waste container.
-
-
Liquid Waste :
-
Unused stock solutions and experimental media containing this compound should be collected in a designated hazardous liquid waste container.
-
Do not pour solutions containing this compound down the drain.
-
-
Decontamination :
-
All glassware and equipment that have come into contact with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent (such as ethanol or isopropanol) to remove the compound, followed by a standard laboratory washing procedure. The initial solvent rinse should be collected as hazardous waste.
-
-
Regulatory Compliance : All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow Diagram
The following diagram illustrates the recommended workflow for the safe handling of this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
